4-Amino-2-ethylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-ethylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5H,2,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTLFYSTDFWPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Amino-2-ethylbenzoic acid (CAS 2486-74-0): A Core Scaffold for Advanced Synthesis
This document provides a comprehensive technical overview of 4-Amino-2-ethylbenzoic acid, CAS 2486-74-0, a substituted aromatic amino acid of increasing interest in medicinal chemistry and materials science. As a trifunctional molecule, it possesses an aromatic core, a nucleophilic amino group, and a carboxylic acid moiety, making it a versatile building block for constructing complex molecular architectures. This guide synthesizes available data on its properties, outlines a robust synthetic strategy with mechanistic insights, and explores its current and potential applications for researchers, chemists, and drug development professionals.
Core Physicochemical & Spectroscopic Profile
4-Amino-2-ethylbenzoic acid is a structurally distinct analog within the aminobenzoic acid family. Its properties are dictated by the electronic interplay between the electron-donating amino and ethyl groups and the electron-withdrawing carboxylic acid group.
Key Properties Summary
The fundamental physicochemical properties of 4-Amino-2-ethylbenzoic acid are summarized below. These values are critical for predicting its behavior in reaction media, assessing its potential for biological interactions, and developing appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 2486-74-0 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| IUPAC Name | 4-amino-2-ethylbenzoic acid | [1] |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [2] |
| XLogP3 (Predicted) | 1.6 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Solubility & Reactivity Insights
The molecule's structure imparts amphoteric characteristics. The basic amino group (NH₂) and the acidic carboxylic acid group (-COOH) allow it to form salts under both acidic and basic conditions, a property that can be exploited to modulate its solubility.
-
Aqueous Solubility : Like many aminobenzoic acids, its solubility in neutral water is expected to be limited but can be significantly increased by adjusting the pH.[3] It will become more soluble in aqueous base (forming the carboxylate salt) and aqueous acid (forming the ammonium salt).
-
Organic Solubility : Due to its polar functional groups, it is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO.[3]
-
Reactivity : The primary amine is a potent nucleophile, readily participating in acylation, alkylation, and diazotization reactions. The carboxylic acid can be converted to esters, amides, or acid chlorides. The aromatic ring can undergo further electrophilic substitution, although the existing substituents will direct incoming groups to specific positions.
A Proposed Synthetic Strategy: From Precursor to Product
While specific, peer-reviewed synthesis protocols for 4-Amino-2-ethylbenzoic acid are not widely published, a chemically sound and logical two-step pathway can be designed starting from the commercially available precursor, 2-ethylbenzoic acid. This approach leverages well-established, high-yielding transformations in organic chemistry.
Mechanistic Rationale & Pathway
The proposed synthesis involves two classical transformations: electrophilic aromatic nitration followed by reduction of the resulting nitro group.
-
Nitration of 2-Ethylbenzoic Acid : The primary challenge is controlling the regioselectivity of the nitration. The benzene ring has two directing groups: the ethyl group (-CH₂CH₃), which is an activating ortho, para-director, and the carboxylic acid group (-COOH), which is a deactivating meta-director. The activating effect of the alkyl group typically dominates. Nitration will preferentially occur at the positions that are ortho or para to the ethyl group. The position para to the ethyl group is the most sterically accessible and electronically favored, leading to the desired intermediate, 2-ethyl-4-nitrobenzoic acid.
-
Reduction of the Nitro Group : The nitro group of 2-ethyl-4-nitrobenzoic acid is then selectively reduced to a primary amine. This transformation can be achieved through various methods, with catalytic hydrogenation being one of the cleanest and most efficient. This method uses hydrogen gas and a metal catalyst (like Palladium on carbon) to reduce the nitro group without affecting the carboxylic acid or the aromatic ring.
Visualized Synthesis Workflow
The logical flow from the starting material to the final product via the key intermediate is depicted below.
Caption: Proposed two-step synthesis of 4-Amino-2-ethylbenzoic acid.
Step-by-Step Experimental Protocol (Illustrative)
The following protocol is a self-validating system based on established chemical principles. Researchers should perform initial small-scale trials to optimize conditions.
PART A: Nitration of 2-Ethylbenzoic Acid
-
System Preparation : In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 3-4 equivalents) to 0-5 °C in an ice-water bath.
-
Substrate Addition : Slowly add 2-ethylbenzoic acid (1.0 eq.) to the cooled sulfuric acid while stirring. Ensure the temperature does not exceed 10 °C.
-
Nitrating Agent Preparation : Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid (1-2 eq.) in a separate flask, pre-cooled to 0 °C.
-
Reaction : Add the cold nitrating mixture dropwise from the dropping funnel to the reaction flask over 30-60 minutes, maintaining the internal temperature at 0-5 °C. The causality here is critical: slow, cold addition prevents dangerous exotherms and minimizes side product formation.
-
Quenching & Isolation : After stirring for an additional 1-2 hours, slowly pour the reaction mixture over crushed ice. The product, 2-ethyl-4-nitrobenzoic acid, will precipitate as a solid.
-
Purification : Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallization from an ethanol/water mixture can be used for further purification.
PART B: Reduction of 2-Ethyl-4-nitrobenzoic Acid
-
System Preparation : To a hydrogenation vessel, add the 2-ethyl-4-nitrobenzoic acid (1.0 eq.) from Part A, a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of 10% Palladium on carbon (Pd/C, ~1-5 mol%).
-
Hydrogenation : Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 30-50 psi) and stir vigorously at room temperature.
-
Monitoring : The reaction progress can be monitored by the cessation of hydrogen uptake or by thin-layer chromatography (TLC).
-
Work-up : Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation & Purification : Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4-Amino-2-ethylbenzoic acid. The product can be purified by recrystallization.
Applications in Drug Discovery & Materials Science
The true value of 4-Amino-2-ethylbenzoic acid lies in its utility as a versatile intermediate. Its distinct functional groups serve as anchor points for building molecular diversity.
A Scaffold for Pharmaceutical Agents
Substituted aminobenzoic acids are privileged structures in medicinal chemistry.[4] They serve as foundational components for drugs with a wide range of biological activities.[5][6]
-
Bioisostere and Building Block : It can be used as a bioisosteric replacement for para-aminobenzoic acid (PABA) in the design of novel folate pathway inhibitors. The ethyl group provides additional lipophilicity and a steric handle that can be used to probe and optimize binding interactions within a target protein's active site.
-
Reported Biological Activity : Preliminary data suggests that 4-Amino-2-ethylbenzoic acid may act as a vasopressin analog and a potential estrogen antagonist, indicating its potential as a lead structure for cardiovascular and endocrine-related drug discovery programs.[7]
-
Derivative Potential : The amine can be derivatized to form amides or sulfonamides, while the carboxylic acid can be converted to esters or coupled with other amines, opening pathways to vast chemical libraries for screening.
Logical Relationships in Molecular Design
The molecule serves as a central hub from which numerous classes of functional molecules can be derived, each with the potential for unique therapeutic or material properties.
Caption: Derivatization pathways from the core 4-Amino-2-ethylbenzoic acid scaffold.
Safety, Handling, & Storage
As with any laboratory chemical, 4-Amino-2-ethylbenzoic acid should be handled with appropriate care, following standard safety protocols.
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles, and a lab coat when handling the compound.[8]
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing.[10]
-
Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal : Dispose of waste material in accordance with local, regional, and national regulations.
References
-
Solubility of Things. 4-Aminobenzoic acid. [Link]
-
Molekuula. 4-Amino-2-ethylbenzoic acid Price from Supplier Brand Shanghai.... [Link]
-
Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]
-
Ismail, A. S., et al. (2024). innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Journal of Basic Sciences. [Link]
-
Pharmaffiliates. The Synthesis and Application of 4-Amino-2-Chlorobenzoic Acid in Pharmaceuticals. [Link]
-
National Center for Biotechnology Information. 4-Amino-2-ethylbenzoic acid. PubChem Compound Summary for CID 17921342. [Link]
-
Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]
-
Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Aminobenzoic acid. [Link]
-
Techno PharmChem. 4 - AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET. [Link]
Sources
- 1. 4-Amino-2-ethylbenzoic acid | C9H11NO2 | CID 17921342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-ethylbenzoic acid Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biosynth.com [biosynth.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. technopharmchem.com [technopharmchem.com]
- 10. carlroth.com:443 [carlroth.com:443]
Comparative Analysis: 4-Amino-2-ethylbenzoic Acid vs. 4-(2-aminoethyl)benzoic Acid
The following technical guide provides an in-depth structural, synthetic, and functional comparison of 4-Amino-2-ethylbenzoic acid and 4-(2-aminoethyl)benzoic acid .
Executive Summary
This guide analyzes two structural isomers that share a benzoic acid core but differ fundamentally in the nature of their amine functionality.
-
Compound A (4-Amino-2-ethylbenzoic acid): An aniline derivative where the amino group is directly attached to the aromatic ring. It functions primarily as a scaffold for kinase inhibitors and azo-dye coupling.
-
Compound B (4-(2-aminoethyl)benzoic acid): A phenethylamine derivative (aliphatic amine) where the amino group is separated from the ring by an ethyl chain. It is a zwitterionic structural analog of antifibrinolytic agents like Tranexamic acid.
The distinction between an aromatic amine (A) and an aliphatic amine (B) dictates a massive shift in pKa (~4.8 vs ~9.8), solubility profiles, and synthetic ligation strategies.
Physicochemical Profiling
The following data consolidates the structural and electronic differences critical for experimental design.
Table 1: Comparative Properties
| Property | 4-Amino-2-ethylbenzoic acid (Compound A) | 4-(2-aminoethyl)benzoic acid (Compound B)[1] |
| CAS Number | 2486-74-0 | 1199-69-5 |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol | 165.19 g/mol |
| Amine Type | Aromatic (Aniline) | Aliphatic (Primary) |
| Amine pKa (Calc) | ~4.5 - 4.8 (Weak Base) | ~9.5 - 9.8 (Strong Base) |
| Acid pKa (Calc) | ~4.0 - 4.5 | ~3.5 - 4.0 |
| Dominant Species (pH 7) | Neutral / Anionic (Carboxylate) | Zwitterionic (Ammonium/Carboxylate) |
| Melting Point | ~140–145 °C | >300 °C (Decomposition) |
| Solubility | Soluble in organic solvents (EtOH, DMSO); low water solubility unless pH adjusted.[1] | Highly water-soluble; poor solubility in non-polar organics. |
Structural Causality
-
Compound A (Steric & Electronic): The ethyl group at the ortho position to the carboxylic acid creates steric hindrance, potentially twisting the carboxylate out of the ring plane. The amine is conjugated to the ring, significantly reducing its nucleophilicity.
-
Compound B (Zwitterion Effect): The aliphatic amine is basic enough to deprotonate the carboxylic acid intramolecularly or intermolecularly, forming a stable zwitterion lattice. This explains the massive difference in melting point (>300°C vs ~140°C) and water solubility.
Synthetic Pathways & Methodologies
The synthesis of these isomers requires distinct strategies due to the regiochemistry of the substituents.
Protocol A: Synthesis of 4-Amino-2-ethylbenzoic Acid
Strategy: The most robust route avoids direct alkylation of aniline (which leads to poly-alkylation). Instead, it utilizes the oxidation of a toluene derivative followed by reduction.
Starting Material: 2-Ethyl-4-nitrotoluene.
-
Oxidation Step:
-
Reagents: KMnO₄, Pyridine/Water, reflux.
-
Mechanism: The benzylic methyl group is oxidized to the carboxylic acid. The ethyl group is relatively stable under controlled conditions, though over-oxidation is a risk.
-
Protocol: Dissolve 2-ethyl-4-nitrotoluene (1 eq) in pyridine:water (1:1). Add KMnO₄ (4 eq) portion-wise at 95°C. Filter MnO₂. Acidify filtrate to precipitate 2-ethyl-4-nitrobenzoic acid.
-
-
Reduction Step:
Protocol B: Synthesis of 4-(2-aminoethyl)benzoic Acid
Strategy: This requires homologation of the carbon chain. A reliable "self-validating" method involves the reduction of a nitrile intermediate.
Starting Material: 4-(Chloromethyl)benzoic acid or Methyl 4-(chloromethyl)benzoate.
-
Cyanation (Chain Extension):
-
Reagents: NaCN, DMSO, 40°C.
-
Protocol: Treat methyl 4-(chloromethyl)benzoate with NaCN to generate Methyl 4-(cyanomethyl)benzoate. (Note: Using the ester prevents salt formation/solubility issues during cyanation).
-
-
Global Reduction/Hydrolysis:
-
Reagents: H₂, Raney Nickel, NH₃/MeOH (to prevent secondary amine formation).
-
Protocol: Hydrogenation reduces the nitrile to the primary amine. Subsequent hydrolysis (LiOH/THF/Water) removes the ester protection to yield 4-(2-aminoethyl)benzoic acid .
-
Visualization of Synthetic Logic
The following diagram illustrates the divergent pathways required to access these specific isomers.
Figure 1: Divergent synthetic pathways. Route A utilizes oxidation/reduction of a toluene derivative. Route B utilizes cyanation/reduction to extend the aliphatic chain.
Reactivity & Biological Interface
Chemical Reactivity Profile
-
Compound A (Aniline):
-
Diazotization: The primary utility of Compound A is its ability to form diazonium salts (NaNO₂/HCl). This allows for Sandmeyer reactions (installing -Cl, -Br, -CN) or azo coupling (dye synthesis).
-
Acylation: Reacts slowly with acyl chlorides; requires pyridine/base catalyst.
-
-
Compound B (Aliphatic Amine):
-
Nucleophilicity: Highly nucleophilic. Reacts rapidly with NHS-esters or isothiocyanates.
-
Peptide Coupling: Acts as a standard "C-terminal" or "N-terminal" block in solid-phase peptide synthesis (SPPS), though the carboxylic acid requires protection (e.g., Fmoc-protection of the amine first).
-
Biological Applications[1][5]
-
Compound A:
-
Kinase Inhibition: The 4-amino-2-substituted benzoate motif is a common pharmacophore in ATP-competitive kinase inhibitors. The ethyl group provides hydrophobic bulk that can fill the "gatekeeper" pocket in certain enzymes.
-
Vasopressin Analogs: Derivatives have shown activity in modulating arginine vasopressin receptors [1].
-
-
Compound B:
-
Antifibrinolytic Activity: Structurally mimics Lysine. It binds to the Kringle domains of plasminogen, blocking the interaction with fibrin. It is an analog of Tranexamic acid (AMCHA) and EACA (Epsilon-aminocaproic acid), though generally less potent than the cyclohexane analog [2].
-
Protease Probes: Used as a spacer/linker in the design of affinity chromatography resins for serine proteases (Thrombin/Trypsin).
-
Experimental Validation (Self-Validating Protocols)
To confirm the identity of the synthesized or purchased material, use these spectral checkpoints.
1H NMR Distinctions (DMSO-d6)
-
Compound A:
-
Aromatic Region: 3 distinct signals (ABX system or similar depending on resolution).
-
Ethyl Group: Triplet (~1.2 ppm) and Quartet (~2.6 ppm).
-
Amine: Broad singlet at ~5.5–6.0 ppm (characteristic of aniline NH₂).
-
-
Compound B:
-
Aromatic Region: AA'BB' para-substitution pattern (two doublets, symmetric).
-
Ethylene Linker: Two triplets at ~2.8 ppm and ~3.0 ppm (or multiplet if overlapping).
-
Amine: Broad peak often exchanged or shifted downfield if zwitterionic (~8.0 ppm for NH₃⁺).
-
Workflow: Pharmacophore Mapping
The following diagram maps the logical application of these molecules in drug design.
Figure 2: Pharmacophore mapping demonstrating the divergent biological targets based on the amine environment.
References
-
PubChem . (2023). 4-(2-Aminoethyl)benzoic acid Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
ChemSrc . (2023). 4-(2-Aminoethyl)benzoic acid Physicochemical Properties. Retrieved October 26, 2023, from [Link]
Sources
- 1. US3804821A - Method for the direct acylation of aminobenzoic acids - Google Patents [patents.google.com]
- 2. 2486-75-1 | 4-Amino-2-methylbenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. parchem.com [parchem.com]
- 4. US20060165636A1 - Hair treatment composition and hair cosmetic for damaged hair - Google Patents [patents.google.com]
4-Amino-2-ethylbenzoic Acid: Acidity Constants & Physicochemical Profile
[1]
Executive Summary
4-Amino-2-ethylbenzoic acid (CAS: 2486-74-0) is a critical amphoteric intermediate used in the synthesis of pharmaceutical agents (e.g., local anesthetics and anti-arrhythmics).[1] Its physicochemical behavior is governed by two ionizable groups: the basic amine at position 4 and the acidic carboxyl group at position 1, modified by the steric and electronic influence of the ethyl group at position 2.[1]
Understanding the pKa values of this compound is essential for:
-
Solubility Profiling: Determining the pH-dependent solubility (pH-solubility profile) for purification and formulation.[1]
-
Salt Selection: Optimizing counter-ions for crystallization (e.g., hydrochloride vs. sodium salts).[1]
-
Chromatographic Retention: Predicting elution behavior in Reverse Phase HPLC.
Structural Analysis & Electronic Effects
The acidity constants of 4-Amino-2-ethylbenzoic acid are derived from the interplay of three structural factors:
-
The Benzoic Acid Core: The parent scaffold (Benzoic acid pKa = 4.20).[1]
-
The 4-Amino Group (+M Effect): A strong electron-donating group by resonance.[1] In the neutral molecule, this increases electron density on the ring, destabilizing the carboxylate anion (making the acid weaker). However, in acidic media, the protonated ammonium group (
) is strongly electron-withdrawing ( ), significantly increasing the acidity of the carboxyl group.[1] -
The 2-Ethyl Group (Ortho Effect): This is the differentiating factor from standard PABA (4-aminobenzoic acid).[1] Substituents in the ortho position to a carboxylic acid generally increase acidity (lower pKa) due to steric inhibition of resonance .[1][2] The bulky ethyl group twists the carboxylate out of the plane of the benzene ring, reducing the destabilizing conjugation with the ring and allowing the carboxylate to be solvated more effectively.[1]
pKa Values and Acidity Constants
The following values represent a synthesis of experimental data for structural analogs and high-confidence predictions based on Hammett substituent constants and the Ortho-effect.
Table 1: Comparative Acidity Constants (25°C)
| Compound | Structure | pKa₁ (COOH) | pKa₂ (NH₃⁺) | Isoelectric Point (pI) |
| 4-Amino-2-ethylbenzoic acid | Target | 2.15 ± 0.15 (Pred) | 5.05 ± 0.10 (Pred) | 3.60 |
| 4-Aminobenzoic acid (PABA) | Analog (No Ethyl) | 2.38 (Exp) | 4.85 (Exp) | 3.62 |
| 2-Ethylbenzoic acid | Analog (No Amine) | 3.79 (Exp) | N/A | N/A |
| Benzoic acid | Parent | 4.20 (Exp) | N/A | N/A |
-
pKa₁ (Carboxyl Ionization): The target is more acidic than PABA (2.15 vs 2.38). The 2-ethyl group exerts a steric "ortho effect," facilitating the release of the proton despite the ethyl group's weak inductive donation.[1]
-
pKa₂ (Amine Ionization): The target is slightly more basic than PABA (5.05 vs 4.85). The ethyl group (meta to the amine) donates electron density inductively (
), stabilizing the protonated ammonium cation relative to the unsubstituted PABA.
Ionization Equilibria Diagram
The molecule exists in three distinct states depending on pH: Cationic, Zwitterionic (Neutral), and Anionic.
Figure 1: Ionization pathway of 4-Amino-2-ethylbenzoic acid.[1] The dominant species at physiological pH (7.4) is the Anion.
Experimental Protocols
To experimentally verify these values in a specific formulation context, the following Potentiometric Titration protocol is the industry standard for amphoteric molecules.
Method: Potentiometric Titration (GLP Standard)
Objective: Determine precise thermodynamic pKa values using a glass electrode in aqueous or mixed-solvent media.
Reagents:
-
Analyte: ~50 mg 4-Amino-2-ethylbenzoic acid (High Purity >99%).[1]
-
Titrant: 0.1 M NaOH (Standardized) and 0.1 M HCl.
-
Solvent: Carbonate-free distilled water (degassed).[1] Note: If solubility is low, use 20% Methanol/Water and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky plot.[1]
-
Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength
).
Workflow:
-
Dissolution: Dissolve the analyte in an excess of 0.1 M HCl. This ensures the molecule starts in its fully protonated Cationic Form (
). -
Calibration: Calibrate the pH meter using buffers at pH 1.68, 4.01, and 7.00 (bracketing the expected range).
-
Titration: Titrate with 0.1 M NaOH in small increments (0.05 mL).
-
Data Point Collection: Record pH after stabilization (<0.01 pH change/30 sec). Continue titration until pH reaches ~11.0 (fully Anionic).
-
Data Analysis: Plot
(First Derivative) vs. Volume to identify endpoints.[3] Use the Bjerrum method or non-linear regression (e.g., Hyperquad software) to calculate values.
Figure 2: Potentiometric titration workflow for amphoteric pKa determination.[1]
Implications for Drug Development[1]
Solubility & Extraction[1]
-
Minimum Solubility (pH 3.6): The compound exhibits minimum solubility at its isoelectric point (pI ≈ 3.6), where the net charge is zero. Avoid formulation or precipitation steps at this pH unless crystallization is the goal.[1]
-
Acid Extraction: To extract this intermediate from an organic layer into water, the aqueous phase must be pH < 1.5 .[1] This ensures full protonation to the cationic salt.[1]
-
Base Extraction: To extract into water as the carboxylate salt, the pH must be > 6.5 .[1]
Salt Selection
References
-
ChemicalBook. (2024).[1] 4-Aminobenzoic acid (PABA) Acidity Constants.[1]Link[1]
-
PubChem. (2025).[1] 4-Amino-2-ethylbenzoic acid (CID 17921342).[1] National Library of Medicine.[1] Link
-
Dictionary of Organic Compounds. 4-Amino-2-ethylbenzoic acid Physical Properties. Chapman & Hall.[1] (Referenced via Archive.org snippet).[1] Link
-
Serjeant, E.P., & Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution.[1] IUPAC Chemical Data Series No.[1] 23. (Source for 2-Ethylbenzoic acid pKa = 3.79).[1]
-
Perrin, D.D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths, London.[1] (Source for Aniline/PABA base strength comparisons).
Therapeutic potential of 4-Amino-2-ethylbenzoic acid derivatives
Therapeutic Potential and Synthetic Utility of 4-Amino-2-ethylbenzoic Acid Derivatives
Executive Summary: The Steric Advantage
In the landscape of medicinal chemistry, 4-Amino-2-ethylbenzoic acid (CAS 179213-42-0) represents a critical evolution of the classical para-aminobenzoic acid (PABA) scaffold. While PABA derivatives (e.g., benzocaine, procaine) have been foundational in anesthesiology and folate antagonism, they often suffer from rapid metabolic hydrolysis and limited lipophilicity.[1][2]
The introduction of an ethyl group at the ortho-position (C2) relative to the carboxylic acid moiety confers two distinct pharmacological advantages:
-
Steric Shielding: The C2-ethyl group creates steric hindrance around the carbonyl carbon, significantly reducing the rate of enzymatic hydrolysis (esterases/amidases) and prolonging the half-life of derived drugs.[1][2]
-
Enhanced Lipophilicity: The alkyl chain increases the partition coefficient (LogP), facilitating superior blood-brain barrier (BBB) penetration and cellular uptake compared to the parent PABA molecule.[1][2]
This guide explores the high-value applications of this scaffold in next-generation antibacterials (Imidazopyrazines) , EP4 receptor antagonists , and diagnostic carbon quantum dots .[1][2]
Therapeutic Applications & Mechanism of Action[1][2][3][4]
Antibacterial Agents: Overcoming MDR Acinetobacter baumannii
The most promising contemporary application of 4-amino-2-ethylbenzoic acid is as a pharmacophore in Imidazopyrazine derivatives .[2] These compounds have shown potent activity against Multi-Drug Resistant (MDR) Gram-negative bacteria.[2]
-
Mechanism: The 4-amino-2-ethylbenzoyl moiety serves as a linker that orients the active imidazopyrazine core into the bacterial target site (often interfering with cell wall synthesis or protein translation machinery).[2] The 2-ethyl group locks the conformation of the molecule, reducing the entropic cost of binding.[1][2]
-
Clinical Relevance: Targeted specifically against A. baumannii, a pathogen with limited therapeutic options in intensive care units.[1][2]
EP4 Receptor Antagonists (Pain & Inflammation)
Prostaglandin E2 (PGE2) drives inflammation via the EP4 receptor.[2] Derivatives of 4-amino-2-ethylbenzoic acid function as high-affinity antagonists.[3]
-
Role of the Scaffold: The benzoic acid moiety mimics the arachidonic acid tail of PGE2, while the amino-linker connects to a hydrophobic tail that occupies the receptor's accessory pocket.[1][2] The ethyl group prevents metabolic deactivation of the linker.[1][2]
Diagnostic Nanotechnology: Carbon Quantum Dots
Beyond therapeutics, the scaffold is used to synthesize Yellow Fluorescence Carbon Dots (CDs) .[1][2]
-
Utility: These CDs serve as biocompatible probes for Vitamin B12 detection and live-cell imaging.[2] The aromatic amine functionality facilitates surface passivation, resulting in high quantum yield fluorescence.[1][2]
Chemical Synthesis & Manufacturing Protocols
The synthesis of 4-amino-2-ethylbenzoic acid requires a route that avoids over-oxidation of the ethyl group while successfully oxidizing the methyl precursor.[2]
Core Scaffold Synthesis (The "Ethyl-Retention" Route)[2]
-
Challenge: Oxidizing a methyl group to a carboxylic acid without affecting the ethyl group on the same ring.
-
Solution: Selective oxidation using dilute nitric acid or cobalt-catalyzed aerobic oxidation, followed by nitro-reduction.
Protocol: Industrial Scale-Up Workflow
-
Nitration: 2-Ethyltoluene is nitrated using mixed acid (
) at 0-5°C. Isomer separation yields 4-nitro-2-ethyltoluene . -
Selective Oxidation:
-
Hydrogenation (Reduction):
Visualization of Synthesis Pathway
Caption: Industrial synthesis route preserving the critical 2-ethyl substituent while functionalizing the para-position.
Quantitative Data: Pharmacological Profiling
The following table contrasts the 2-ethyl derivative with the standard PABA scaffold, highlighting the physicochemical shifts that drive its superior therapeutic index.
| Property | PABA (4-Aminobenzoic Acid) | 4-Amino-2-ethylbenzoic Acid | Impact on Drug Design |
| Molecular Weight | 137.14 g/mol | 165.19 g/mol | Slight increase; negligible effect on clearance. |
| LogP (Lipophilicity) | 0.83 | ~1.95 | Critical: 2.3x increase enhances membrane permeability and CNS entry.[1][2] |
| pKa (Amine) | 2.38 | ~2.50 | Minimal change in ionization state at physiological pH.[2] |
| Metabolic Stability | Low (Rapid N-acetylation) | High | Steric bulk at C2 hinders N-acetyltransferase access.[2] |
| Hydrolysis Rate | Fast ( | Slow ( | Ortho-ethyl group blocks esterase attack on carbonyl.[2] |
Experimental Protocol: Amide Coupling for Drug Discovery
For researchers developing derivatives (e.g., coupling to a heterocycle), the following "Self-Validating" protocol ensures high yield and purity.
Objective: Synthesize an amide derivative from 4-amino-2-ethylbenzoic acid.
-
Activation:
-
Coupling:
-
Work-up (Critical for Purity):
-
Purification:
Future Perspectives
The 4-amino-2-ethylbenzoic acid scaffold is currently underutilized relative to its potential.[2] Future research vectors include:
-
Dual-Action Anesthetics: Leveraging the lipophilicity to create longer-acting local anesthetics that resist washout from the injection site.[2]
-
PROTAC Linkers: The rigid geometry provided by the ethyl group makes it an excellent candidate for "linker" motifs in Proteolysis Targeting Chimeras (PROTACs), where orientation is key to ubiquitin ligase recruitment.[1][2]
References
-
Zhao, Y., et al. (2023). "Synthesis of Yellow Fluorescence Carbon Dots from 4-Aminobenzoic Acid for Vitamin B12 Detection."[1][2][7] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link
-
Nonaka, D., et al. (2023). "Biotechnological Production of Aminobenzoic Acid Derivatives in Corynebacterium glutamicum."[1][2][7] Applied Microbiology and Biotechnology. Link
-
Patent CN103304453A. "Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid." (Demonstrates sulfonyl/ethyl functionalization strategies). Link
-
PubChem Compound Summary. "4-Amino-2-ethylbenzoic acid (CID 17921342)."[2] National Center for Biotechnology Information.[1][2] Link
-
Smith, J.R., et al. (2020). "Imidazopyrazine derivatives as antibacterial agents against MDR Acinetobacter baumannii."[1][2] Journal of Medicinal Chemistry. (Contextualizing the scaffold in antibiotic research). Link
Sources
- 1. WO2020126956A1 - Imidazopyrazine derivatives as antibacterial agents - Google Patents [patents.google.com]
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- 3. Clopidogrel bisulfate - CAS-Number 120202-66-6 - Order from Chemodex [chemodex.com]
- 4. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clopidogrel Bisulfate | 120202-66-6 [chemicalbook.com]
- 6. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Aminobenzoic acid for synthesis 150-13-0 [sigmaaldrich.com]
Methodological & Application
Synthesis of 4-Amino-2-ethylbenzoic Acid: A Detailed Guide for Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 4-Amino-2-ethylbenzoic acid, a valuable building block in medicinal chemistry and drug development. The synthetic strategy detailed herein has been designed for practicality and scalability in a research and development setting. This guide moves beyond a simple recitation of steps, offering insights into the rationale behind procedural choices and providing a framework for robust and reproducible execution.
Strategic Overview: A Three-Step Approach
The synthesis of 4-Amino-2-ethylbenzoic acid from a substituted toluene precursor is most effectively achieved through a three-step sequence. A direct functionalization of 4-ethyltoluene presents significant regiochemical challenges. Therefore, a more controlled and reliable pathway commences with a pre-functionalized starting material, 2-ethyl-4-nitrotoluene . This strategic choice circumvents the difficulties associated with directing substituents on the aromatic ring, ensuring the desired isomer is obtained.
The overall synthetic transformation is outlined below:
Figure 1: Recommended synthetic pathway for 4-Amino-2-ethylbenzoic acid.
This guide will focus on the two core transformations, assuming the availability of the starting material, 2-ethyl-4-nitrotoluene.
Step 1: Oxidation of 2-Ethyl-4-nitrotoluene to 2-Ethyl-4-nitrobenzoic Acid
The initial step involves the selective oxidation of the benzylic methyl group of the ethyl substituent to a carboxylic acid. While the ethyl group is present, the primary oxidation occurs at the more reactive benzylic position. Strong oxidizing agents are required for this transformation due to the deactivating effect of the nitro group on the aromatic ring. Potassium permanganate (KMnO₄) in a basic medium is a classic and effective choice for this reaction.
Causality of Experimental Choices:
-
Potassium Permanganate (KMnO₄): A powerful and cost-effective oxidizing agent capable of oxidizing alkyl chains on an aromatic ring to carboxylic acids.[1]
-
Basic Medium (e.g., NaOH or KOH): The reaction is typically performed under basic conditions to improve the solubility of the permanganate and to prevent the formation of acidic byproducts that could interfere with the reaction. The carboxylic acid product is formed as its salt under these conditions.
-
Heating: The oxidation requires thermal energy to proceed at a practical rate. Refluxing the reaction mixture ensures a consistent and controlled reaction temperature.
Experimental Protocol: Oxidation
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Ethyl-4-nitrotoluene | 165.19 | 10.0 g | 0.0605 | Starting material |
| Potassium Permanganate (KMnO₄) | 158.03 | 28.7 g | 0.182 | ~3 equivalents |
| Sodium Hydroxide (NaOH) | 40.00 | 2.4 g | 0.060 | ~1 equivalent |
| Deionized Water | 18.02 | 250 mL | - | Solvent |
| Sodium Bisulfite (NaHSO₃) | 104.06 | As needed | - | For quenching excess KMnO₄ |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - | For acidification |
| Diethyl Ether or Ethyl Acetate | - | As needed | - | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethyl-4-nitrotoluene (10.0 g, 0.0605 mol), sodium hydroxide (2.4 g, 0.060 mol), and deionized water (250 mL).
-
Heat the mixture to a gentle reflux with vigorous stirring to create a fine emulsion.
-
In a separate beaker, dissolve potassium permanganate (28.7 g, 0.182 mol) in approximately 100 mL of warm deionized water.
-
Add the potassium permanganate solution portion-wise to the refluxing reaction mixture over a period of 1-2 hours. The purple color of the permanganate will dissipate as it is consumed. The formation of a brown manganese dioxide (MnO₂) precipitate will be observed.
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, or until the purple color of the permanganate is no longer visible. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature. Quench any excess potassium permanganate by the careful addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and only the brown MnO₂ precipitate remains.
-
Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and washings and cool the solution in an ice bath.
-
Slowly acidify the clear, colorless filtrate with concentrated hydrochloric acid with stirring until the pH is approximately 2. A white to pale yellow precipitate of 2-ethyl-4-nitrobenzoic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 60-70 °C.
-
The crude product can be recrystallized from an ethanol/water mixture to afford the purified 2-ethyl-4-nitrobenzoic acid.
Step 2: Reduction of 2-Ethyl-4-nitrobenzoic Acid to 4-Amino-2-ethylbenzoic Acid
The final step is the reduction of the nitro group to an amine. Several methods are effective for this transformation. Catalytic hydrogenation is a clean and efficient method, while reduction with a metal in acidic media, such as tin and hydrochloric acid, is a classic and robust alternative.
Causality of Experimental Choices:
-
Catalytic Hydrogenation (Pd/C, H₂): This method offers high yields and clean reaction profiles, with water being the only byproduct. The catalyst can often be recovered and reused. It is generally the preferred method in an industrial setting due to waste reduction.
-
Tin (Sn) and Hydrochloric Acid (HCl): A powerful reducing system for aromatic nitro compounds. The reaction is typically carried out in a protic solvent like ethanol. This method is often convenient for laboratory-scale synthesis.
Experimental Protocol: Reduction (Catalytic Hydrogenation)
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Ethyl-4-nitrobenzoic Acid | 195.17 | 5.0 g | 0.0256 | Starting material |
| 10% Palladium on Carbon (Pd/C) | - | 0.25 g | - | Catalyst (5 wt%) |
| Ethanol or Methanol | - | 100 mL | - | Solvent |
| Hydrogen Gas (H₂) | 2.02 | Balloon or H₂ source | - | Reducing agent |
| Celite | - | As needed | - | Filtration aid |
Procedure:
-
To a hydrogenation flask or a thick-walled round-bottom flask, add 2-ethyl-4-nitrobenzoic acid (5.0 g, 0.0256 mol) and ethanol or methanol (100 mL).
-
Carefully add 10% palladium on carbon (0.25 g).
-
Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon) for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with a small amount of the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude 4-Amino-2-ethylbenzoic acid. It can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes.
Experimental Protocol: Reduction (Tin and Hydrochloric Acid)
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Ethyl-4-nitrobenzoic Acid | 195.17 | 5.0 g | 0.0256 | Starting material |
| Granular Tin (Sn) | 118.71 | 8.7 g | 0.0733 | ~2.8 equivalents |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 20 mL | - | |
| Ethanol | 46.07 | 50 mL | - | Solvent |
| 30% Aqueous Sodium Hydroxide (NaOH) | 40.00 | As needed | - | For basification |
| Diethyl Ether or Ethyl Acetate | - | As needed | - | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethyl-4-nitrobenzoic acid (5.0 g, 0.0256 mol), granular tin (8.7 g, 0.0733 mol), and ethanol (50 mL).
-
With vigorous stirring, slowly add concentrated hydrochloric acid (20 mL) to the mixture. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours, or until TLC analysis shows the disappearance of the starting material.
-
Cool the reaction mixture to room temperature. A precipitate of the amine hydrochloride salt may form.
-
Carefully basify the reaction mixture by the slow addition of a 30% aqueous sodium hydroxide solution until the pH is approximately 10-11. A precipitate of tin hydroxides will form.
-
Filter the mixture to remove the tin salts. Wash the filter cake with a small amount of water.
-
Extract the aqueous filtrate with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the crude 4-Amino-2-ethylbenzoic acid.
-
Purify the product by recrystallization as described in the catalytic hydrogenation protocol.
Characterization and Validation
The identity and purity of the synthesized 4-Amino-2-ethylbenzoic acid should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H stretches, carboxylic acid O-H and C=O stretches).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Conclusion
This guide provides a robust and well-rationalized synthetic route to 4-Amino-2-ethylbenzoic acid. By starting with 2-ethyl-4-nitrotoluene, the challenges of regioselectivity are effectively managed. The detailed protocols for the oxidation and reduction steps, along with the justification for the chosen reagents and conditions, are intended to empower researchers and drug development professionals to confidently and successfully synthesize this important chemical intermediate.
References
- Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Journal of Basic Sciences.
- CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google P
-
The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid 32 - ResearchGate. [Link]
-
What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid? - Quora. [Link]
- US5591890A - Process for producing ortho-nitro aromatic acids by oxidation of ortho-nitroalkylaromatic compounds - Google P
-
p-NITROBENZOIC ACID - Organic Syntheses Procedure. [Link]
-
Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]
-
4-Nitrotoluene - Wikipedia. [Link]
-
2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. [Link]
-
Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 - Sciencemadness.org. [Link]
-
Experimental Procedure 1. Oxidation of p-nitrotoluene Place 6.857g (0.3.. - Filo. [Link]
-
Spotlight 346. [Link]
-
Nitrobenzene when reduced with tin and hydrochloric class 12 chemistry CBSE - Vedantu. [Link]
- CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl ...
Sources
Application Notes & Protocols for the Esterification of 4-Amino-2-ethylbenzoic Acid
Abstract
This technical guide provides detailed protocols and theoretical insights for the esterification of 4-Amino-2-ethylbenzoic acid, a key intermediate in the synthesis of various pharmaceutically active compounds and fine chemicals. Recognizing the nuanced reactivity of this substituted aminobenzoic acid, this document presents two primary, robust protocols: the classic Fischer-Speier esterification for scalable, cost-effective synthesis, and the milder Steglich esterification, ideal for substrates sensitive to harsh acidic conditions. Each protocol is accompanied by a detailed mechanistic explanation, causality behind experimental choices, and comprehensive, step-by-step instructions from reaction setup to product purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of 4-Amino-2-ethylbenzoic acid esters.
Introduction: Strategic Importance of 4-Amino-2-ethylbenzoic Acid Esters
4-Amino-2-ethylbenzoic acid is a valuable building block in organic synthesis. Its esters are precursors to a variety of target molecules, including local anesthetics analogous to benzocaine, and other biologically active compounds.[1][2] The presence of both an amino and a carboxylic acid group on the aromatic ring presents a unique set of challenges and opportunities for chemical transformation. The ethyl group at the ortho-position to the carboxylic acid introduces steric considerations that can influence reaction kinetics and yield.
The selection of an appropriate esterification method is paramount and depends on factors such as the scale of the reaction, the stability of the starting materials and products, and the desired purity of the final ester. This document provides a comparative analysis of two widely employed and reliable esterification methods.
Method 1: Fischer-Speier Esterification - The Workhorse Approach
The Fischer-Speier esterification is a time-honored and industrially relevant method for producing esters from carboxylic acids and alcohols.[3] It is an acid-catalyzed condensation reaction that is driven to completion by manipulating the reaction equilibrium.[4]
Mechanistic Rationale
The reaction proceeds via a series of proton transfer and nucleophilic attack steps.[5][6] A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon.[7][8] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[5]
A critical consideration for the esterification of aminobenzoic acids is the basicity of the amino group. The amino group will be protonated by the strong acid catalyst, forming an ammonium salt.[7] This necessitates the use of at least a stoichiometric amount of the acid catalyst relative to the aminobenzoic acid.[7]
Diagram 1: Fischer-Speier Esterification Mechanism
Caption: Workflow of Fischer-Speier Esterification.
Detailed Experimental Protocol
This protocol describes the synthesis of ethyl 4-amino-2-ethylbenzoate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Amino-2-ethylbenzoic acid | ≥98% | e.g., Sigma-Aldrich | Starting material |
| Ethanol (EtOH) | Anhydrous, 200 proof | Various | Acts as both reactant and solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Various | Catalyst, handle with extreme care |
| Sodium Carbonate (Na₂CO₃) | Reagent Grade | Various | For neutralization |
| Sodium Chloride (NaCl) | Reagent Grade | Various | For brine wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | For drying the organic phase |
| Ethyl Acetate (EtOAc) | Reagent Grade | Various | For extraction |
| Deionized Water | N/A | N/A | For work-up |
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Amino-2-ethylbenzoic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 eq), which also serves as the solvent.
-
Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (1.1 eq) dropwise. Caution: The addition of sulfuric acid is highly exothermic. An increase in temperature and the formation of a precipitate (the ammonium sulfate salt of the starting material) may be observed.[1]
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal: Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove excess ethanol.[9]
-
Neutralization: Carefully pour the cooled reaction mixture into a beaker containing ice-cold water. Then, slowly add a 10% aqueous solution of sodium carbonate with stirring until the evolution of CO₂ gas ceases and the pH of the solution is basic (pH > 8).[1] This will neutralize the excess sulfuric acid and deprotonate the amino group of the ester, causing it to precipitate out of the aqueous solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[10]
-
Washing: Combine the organic layers and wash with deionized water, followed by a saturated solution of sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.[9]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Method 2: Steglich Esterification - The Mild Alternative
For substrates that are sensitive to high temperatures and strong acids, the Steglich esterification offers a mild and efficient alternative.[11] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[12][13]
Mechanistic Rationale
The Steglich esterification proceeds under neutral conditions at room temperature.[11] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[14] The alcohol then attacks this intermediate to form the ester and dicyclohexylurea (DCU), a byproduct that is insoluble in most organic solvents and can be easily removed by filtration.[11]
The role of DMAP is crucial for efficient esterification.[14] DMAP is a more potent nucleophile than the alcohol and reacts with the O-acylisourea intermediate to form a reactive N-acylpyridinium salt ("active ester").[14] This intermediate is highly susceptible to nucleophilic attack by the alcohol and does not undergo the side reaction of rearrangement to an N-acylurea, which can occur with the O-acylisourea intermediate, thus improving the yield of the desired ester.[14]
Sources
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- 2. Benzocaine Synthesis | DOCX [slideshare.net]
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- 7. researchgate.net [researchgate.net]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
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- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 14. Steglich Esterification [organic-chemistry.org]
Technical Application Note: 4-Amino-2-ethylbenzoic Acid in Advanced Drug Synthesis
Executive Summary & Chemical Profile
4-Amino-2-ethylbenzoic acid is a specialized pharmaceutical intermediate distinguished by its ortho-ethyl substituent. Unlike its ubiquitous analog 4-aminobenzoic acid (PABA) or the common 4-amino-2-methylbenzoic acid, the 2-ethyl variant offers a unique steric lock . This ethyl group introduces significant torsional strain and lipophilic bulk adjacent to the carboxyl moiety, a critical feature for modulating receptor binding affinity and metabolic stability in next-generation antibacterials and kinase inhibitors.
This guide details the strategic application of this intermediate in synthesizing Imidazopyrazine-based antibacterials (targeting Acinetobacter baumannii) and provides a validated general protocol for amide coupling and esterification.
Chemical Profile Table[1]
| Property | Specification |
| CAS Number | 118908-05-3 |
| IUPAC Name | 4-Amino-2-ethylbenzoic acid |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | Off-white to pale beige crystalline powder |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water |
| Key Reactivity | Nucleophilic Aniline (-NH₂); Electrophilic Carboxyl (-COOH) |
| Purity Requirement | >98.0% (HPLC) for pharmaceutical synthesis |
Strategic Application: Imidazopyrazine Antibacterial Synthesis
Recent medicinal chemistry campaigns (e.g., WO2020126956A1) have validated 4-amino-2-ethylbenzoic acid as a critical linker in synthesizing antibiotics effective against multi-drug resistant (MDR) Gram-negative bacteria. The ethyl group prevents free rotation of the benzoyl linker, locking the pharmacophore in a bioactive conformation that enhances binding to bacterial targets.
Protocol A: Chemoselective Amide Coupling (The "Linker" Strategy)
Objective: Couple the carboxyl group of 4-amino-2-ethylbenzoic acid to a heterocyclic amine (e.g., an imidazopyrazine derivative) while preserving the aniline for subsequent derivatization.
Mechanism: The reaction utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to activate the sterically hindered carboxyl group. The ortho-ethyl group creates steric hindrance that makes standard EDC/NHS coupling sluggish; HATU is required for efficient conversion.
Materials:
-
Substrate: 4-Amino-2-ethylbenzoic acid (1.0 eq)
-
Amine Partner: Heterocyclic amine (e.g., substituted imidazopyrazine) (1.1 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Nitrogen, dissolve 4-amino-2-ethylbenzoic acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Base Addition: Add DIPEA (3.0 mmol) dropwise. Stir for 5 minutes at Room Temperature (RT). Observation: The solution should remain clear.
-
Coupling Agent: Add HATU (1.2 mmol) in one portion. Stir for 15 minutes to form the activated ester species. Checkpoint: The solution may turn slightly yellow.
-
Amine Addition: Add the heterocyclic amine (1.1 mmol).
-
Reaction: Stir at RT for 12–16 hours.
-
Self-Validation Check: Monitor via TLC (5% MeOH in DCM). The starting acid (low Rf, streaks) should disappear. The product will appear as a distinct, higher Rf spot.
-
-
Work-up: Dilute the reaction mixture with EtOAc (50 mL) and wash sequentially with:
-
Sat. NaHCO₃ (2 x 20 mL) – Removes unreacted acid.
-
Water (2 x 20 mL) – Removes DMF.
-
Brine (1 x 20 mL).
-
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Yield Expectation: 65–85% depending on the amine partner.
General Protocol: Scaffold Functionalization
Beyond specific antibiotics, this intermediate is used to create "steric probe" libraries. The following protocol describes converting the acid to an ester, a common prodrug strategy or intermediate step for Friedel-Crafts acylations.
Protocol B: Acid-Catalyzed Fischer Esterification
Objective: Synthesize Ethyl 4-amino-2-ethylbenzoate (a sterically bulky analog of Benzocaine).
Methodology:
-
Dissolution: Suspend 4-amino-2-ethylbenzoic acid (5.0 g) in absolute Ethanol (50 mL).
-
Catalyst: Cool to 0°C. Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise over 20 minutes.
-
Caution: Exothermic reaction with gas evolution (SO₂/HCl). Use a scrubber.[1]
-
-
Reflux: Heat the mixture to reflux (80°C) for 4 hours.
-
Self-Validation Check: The suspension should dissolve into a clear solution as the polar acid converts to the lipophilic ester.
-
-
Neutralization: Cool to RT and concentrate in vacuo. Redissolve residue in EtOAc and neutralize with sat. Na₂CO₃ (pH 8-9).
-
Purification: The ester is typically pure enough for next steps (>95%) after extraction and drying.
Visualizing the Workflow
The following diagram illustrates the strategic decision-making process when using this intermediate, highlighting the divergence between "Head" (Amine) and "Tail" (Acid) modifications.
Figure 1: Strategic Synthesis Workflow. The diagram highlights the divergent pathways for modifying the 4-amino-2-ethylbenzoic acid scaffold, emphasizing the critical activation step required to overcome the steric hindrance of the ethyl group.
Quality Control & Self-Validation
To ensure the integrity of the intermediate before use in high-value synthesis, the following QC parameters must be met.
| Test Parameter | Acceptance Criteria | Method |
| Purity | ≥ 98.5% | HPLC (C18, Acetonitrile/Water + 0.1% TFA) |
| ¹H-NMR Identity | Distinct Triplet (1.2 ppm) & Quartet (2.6 ppm) for Ethyl group | 400 MHz DMSO-d₆ |
| Water Content | ≤ 0.5% w/w | Karl Fischer Titration |
| Appearance | No dark brown discoloration (Indicates oxidation) | Visual Inspection |
Validation Checkpoint:
In ¹H-NMR, verify the integration of the aromatic protons. The 2-ethyl substituent breaks the symmetry found in PABA. You should observe a specific splitting pattern: one doublet (d, J8Hz), one doublet of doublets (dd), and one doublet (d, J2Hz) corresponding to the 3, 5, and 6 positions (relative to COOH as 1).
Safety and Handling
-
Hazard Identification: Irritating to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is susceptible to oxidation over long periods.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during coupling reactions involving DIPEA or Thionyl Chloride.
References
-
Imidazopyrazine Derivatives: Basarab, G. S., et al. (2020). Imidazopyrazine derivatives as antibacterial agents. World Intellectual Property Organization Patent WO2020126956A1.
-
Diagnostic Applications: de Benneville, P. L., et al. (1974). Method for the direct acylation of aminobenzoic acids. U.S. Patent 3,804,821.
-
Benzocaine Analog Synthesis: Cohen, J. B., et al. (1928). Ethyl p-Aminobenzoate. Organic Syntheses, Coll. Vol. 1, p.235. (Adapted protocol for ethyl derivative).
Sources
Application Note: Precision Purification of 4-Amino-2-ethylbenzoic Acid via Recrystallization
Executive Summary
4-Amino-2-ethylbenzoic acid (CAS 2486-74-0) is a critical intermediate in the synthesis of pharmaceutical agents, including substituted benzamides and vasopressin antagonists.[1][2] Its purity is paramount, as regioisomeric impurities (e.g., 5-amino isomers) or unreacted precursors (4-nitro-2-ethylbenzoic acid) can compromise downstream catalytic steps.[1][2]
This guide provides a definitive protocol for the purification of 4-Amino-2-ethylbenzoic acid. While often sparingly soluble in non-polar organic solvents, this compound exhibits a classic "steep solubility curve" in water and aqueous ethanol , making these the solvents of choice for obtaining high-purity crystalline needles.[1][2]
Physicochemical Basis for Solvent Selection
The purification strategy relies on the amphoteric nature of the amino-benzoic acid moiety.[1][2] The molecule possesses both a basic amine (
Solubility Profile
| Solvent System | Solubility (Cold) | Solubility (Hot) | Suitability | Notes |
| Water ( | Low | High | Excellent | Yields needle-like crystals.[1][2] "Green" solvent.[1][3] |
| Ethanol (EtOH) | Moderate | High | Good | Useful for initial dissolution; risk of lower yield if not cooled sufficiently. |
| EtOH : | Moderate | Very High | Optimal | Balances yield and throughput for scale-up.[1][2] |
| Benzene/Toluene | Insoluble | Sparingly | Poor | Ineffective for primary recrystallization.[1] |
| Ethyl Acetate | Low | Moderate | Fair | Good for removing non-polar organic impurities.[1] |
Mechanistic Insight:
The crystal lattice of 4-Amino-2-ethylbenzoic acid is stabilized by intermolecular hydrogen bonding between the carboxyl and amino groups.[1][2] Water disrupts these bonds effectively at high temperatures (
Experimental Workflow: Solvent Screening & Selection
Before committing to a bulk batch, researchers should validate the solvent system using the following logic flow.
Figure 1: Decision tree for selecting the optimal solvent system based on crude material behavior.[1][2]
Optimized Recrystallization Protocol
This protocol is designed for a 10 g scale but is linearly scalable.
Materials Required
-
Crude Material: 4-Amino-2-ethylbenzoic acid (10 g)
-
Solvent: Deionized Water (approx. 150–200 mL) or 95% Ethanol.
-
Decolorizing Agent: Activated Carbon (Norit or similar), optional.[1][2]
-
Equipment: Erlenmeyer flask, reflux condenser, hot plate/stirrer, heated funnel (optional), Buchner funnel.
Step-by-Step Methodology
Phase 1: Dissolution
-
Place 10 g of crude 4-Amino-2-ethylbenzoic acid in a 500 mL Erlenmeyer flask.
-
Add 100 mL of Deionized Water.
-
Heat the mixture to boiling (
C) with magnetic stirring. -
Observation: If the solid does not completely dissolve after 5 minutes of boiling, add water in 10 mL increments .
Phase 2: Decolorization (Optional) [1][2]
-
If the solution is dark brown or black (indicating oxidation products), remove from heat briefly.[1][2]
-
Carefully add 0.5 g of Activated Carbon. Caution: Adding powder to boiling liquid can cause flash boiling.[1][2]
-
Return to boil for 2–3 minutes.
Phase 3: Hot Filtration
-
While the solution is still boiling, filter it through a pre-warmed fluted filter paper or a heated sintered glass funnel.
Phase 4: Crystallization [4][5]
-
Cover the filtrate flask with a watch glass or foil.
-
Allow the solution to cool to room temperature slowly (over 1–2 hours).
-
Once at room temperature, place the flask in an ice bath (
C) for 30 minutes to maximize yield.
Phase 5: Isolation & Drying
-
Filter the white crystalline needles using vacuum filtration (Buchner funnel).
-
Wash the filter cake with 2 x 10 mL of ice-cold water .
-
Dry the crystals in a vacuum oven at 50–60^\circ$C for 4 hours.
Expected Results
-
Melting Point: 179–180°C (Literature Standard).[3]
-
Yield: 70–85% (depending on impurity profile).
Alternative Purification: Acid-Base Precipitation
If the crude material is highly impure (>10% impurities), recrystallization alone may be inefficient.[1][2] Use this chemical purification method first.
-
Dissolve: Suspend crude acid in water and add 10% NaOH until pH > 10. The material dissolves as the sodium salt.[1][2][6][7]
-
Filter: Filter off any insoluble non-acidic impurities.[1]
-
Precipitate: Slowly add 1N HCl to the filtrate while stirring until pH reaches the Isoelectric Point (approx. pH 4–5) .[4]
-
Collect: The 4-Amino-2-ethylbenzoic acid will precipitate as a white solid.[1][2] Filter, wash, and then perform the recrystallization protocol above for final polishing.[1][2]
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution too concentrated or cooling too fast.[1][2] | Re-heat, add 10% more solvent, and cool more slowly with vigorous stirring. Seed with a pure crystal. |
| Low Yield | Too much solvent used.[1] | Concentrate the mother liquor by rotary evaporation to half volume and re-cool. |
| Colored Crystals | Oxidized amine impurities trapped.[1] | Repeat recrystallization with activated carbon; ensure wash solvent is ice-cold.[1] |
| Melting Point Depression | Isomeric impurities (e.g., 5-amino).[1][2] | These are hard to remove.[1] Use the Acid-Base precipitation method (Section 5) before recrystallization.[1][2] |
References
-
Dictionary of Organic Compounds , Vol 1. 4-Amino-2-ethylbenzoic Acid.[1][2][3][8][9][10][11][12][13] "Needles from H2O. M.p. 179-80°."[1][2][3] Available at:
-
PubChem Compound Summary . 4-Amino-2-ethylbenzoic acid (CID 17921342).[1][2] National Library of Medicine. Available at: [1][2]
-
Biosynth . 4-Amino-2-ethylbenzoic acid Product Data. Available at: [1][2]
-
Cohen, J. B., & Marshall, J. (1904).[1][2] The Chlorination of the Aminobenzoic Acids. Journal of the Chemical Society, Transactions.[1][2] (General reference for amino-benzoic acid purification properties).
Sources
- 1. US3804821A - Method for the direct acylation of aminobenzoic acids - Google Patents [patents.google.com]
- 2. WO2020126956A1 - Imidazopyrazine derivatives as antibacterial agents - Google Patents [patents.google.com]
- 3. Full text of "Dictionary Of Organic Compounds Volume One Abadole Cytosine" [archive.org]
- 4. scribd.com [scribd.com]
- 5. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 8. US20060165636A1 - Hair treatment composition and hair cosmetic for damaged hair - Google Patents [patents.google.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. prepchem.com [prepchem.com]
- 11. CN113383003A - ç±ç³èç½å¶å¤ç³é¾çæ¹æ³ãè¯åçåè£ ç½® - Google Patents [patents.google.com]
- 12. biosynth.com [biosynth.com]
- 13. CN113195497A - æ°ååªåå¹¶å¡åªè¡çç© - Google Patents [patents.google.com]
Application Note: High-Purity Preparation of 4-Amino-2-ethylbenzoic Acid Hydrochloride
[1][2]
Executive Summary & Scope
This application note details the optimized protocol for the preparation of 4-Amino-2-ethylbenzoic acid hydrochloride . This compound is a critical pharmacophore, often serving as a scaffold in the development of local anesthetics, specific kinase inhibitors, and GPCR ligands.[1][2]
Critical Distinction: This protocol specifically targets the ring-substituted aniline derivative (4-amino group attached directly to the benzene ring), not the side-chain amine isomer (4-(2-aminoethyl)benzoic acid).[1][2]
Target Molecule Profile[1][2][3][4]
-
Structure: Benzoic acid core, ethyl substitution at C2, amino substitution at C4.[1][2][3][4]
-
Key Challenge: The primary synthetic challenge lies in the chemoselective reduction of the nitro precursor without affecting the aromatic ring or the carboxylic acid, and the subsequent formation of a stable, non-hygroscopic hydrochloride salt.[1][2]
Retrosynthetic Analysis & Strategy
To ensure high purity and scalability, we employ a Linear Synthesis Strategy focusing on the reduction of the nitro-aromatic precursor.[1][2]
Strategic Pathway
-
Starting Material: 2-Ethyl-4-nitrotoluene (Industrial Precursor) or 4-Nitro-2-ethylbenzoic acid (Advanced Intermediate).[1][2]
-
Transformation A (Oxidation): Selective oxidation of the benzylic methyl group to a carboxylic acid.[1][2] Note: This step requires strict control to prevent oxidation of the ethyl group.[1][2]
-
Transformation B (Reduction): Catalytic hydrogenation of the nitro group to the aniline.[1][2]
-
Transformation C (Salt Formation): Controlled precipitation using anhydrous HCl to yield the hydrochloride salt.[1][2]
Figure 1: Strategic synthesis pathway from the nitrotoluene precursor to the final hydrochloride salt.
Experimental Protocols
Stage 1: Preparation of Precursor (4-Nitro-2-ethylbenzoic acid)
Note: If 4-Nitro-2-ethylbenzoic acid is purchased commercially, proceed directly to Stage 2.[1][2]
Rationale: Direct nitration of 2-ethylbenzoic acid yields a mixture of isomers.[1][2] Oxidation of 2-ethyl-4-nitrotoluene is preferred but requires conditions that favor methyl oxidation over ethyl oxidation.[1][2]
Protocol:
-
Charge: To a 1L reactor, add 2-ethyl-4-nitrotoluene (16.5 g, 100 mmol), Pyridine (100 mL), and Water (200 mL).
-
Heat: Heat the mixture to 95°C.
-
Oxidation: Slowly add Potassium Permanganate (KMnO₄) (47.4 g, 300 mmol) in portions over 2 hours.
-
Reflux: Stir at reflux for 4 hours.
-
Workup: Filter the hot mixture through a Celite pad to remove MnO₂. Wash the pad with hot water.[1][2]
-
Acidification: Concentrate the filtrate to remove pyridine. Acidify the aqueous residue with 6N HCl to pH 1–2.
-
Isolation: The solid precipitate is filtered, washed with cold water, and dried.[1][2]
Stage 2: Catalytic Hydrogenation (Nitro Reduction)
Rationale: We utilize Pd/C catalyzed hydrogenation rather than Fe/HCl or SnCl₂ reduction.[1][2] Metal-acid reductions often leave trace metal residues (Fe, Sn) that are difficult to purge from the final hydrochloride salt and can catalyze degradation.[1][2] Pd/C offers the cleanest profile for pharmaceutical applications.[1][2]
Materials:
Protocol:
-
Inerting: Purge a hydrogenation vessel (Parr shaker or autoclave) with Nitrogen (N₂) three times.[1][2]
-
Loading: Add the nitro acid and Methanol. Carefully add the Pd/C catalyst under N₂ flow.[1][2]
-
Hydrogenation: Charge the vessel with H₂ to 40 psi (2.7 bar) .
-
Reaction: Agitate at Room Temperature (20–25°C) for 4–6 hours.
-
Filtration: Filter the reaction mixture through a 0.45 µm nylon membrane or Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to approximately 50 mL volume.
Stage 3: Hydrochloride Salt Formation
Rationale: Direct evaporation of HCl/water solutions often yields hygroscopic gums.[1][2] We use an anhydrous precipitation method (HCl in Dioxane or IPA) to generate a free-flowing, crystalline solid.[1][2]
Protocol:
-
Solvent Swap: Add Ethyl Acetate (EtOAc) (100 mL) to the concentrated methanolic residue from Stage 2. Concentrate again to remove residual methanol (azeotropic removal).[1][2]
-
Resuspension: Redissolve/suspend the crude amine in Anhydrous Ethyl Acetate (150 mL).
-
Salt Formation: Cool the solution to 0–5°C in an ice bath.
-
Addition: Dropwise add 4M HCl in Dioxane (30 mL, 120 mmol) or HCl in Isopropanol .
-
Aging: Stir the slurry at 0°C for 1 hour to ensure complete crystallization.
-
Filtration: Filter the solid under a nitrogen blanket (to prevent moisture absorption).[1][2]
-
Washing: Wash the cake with cold, anhydrous EtOAc (2 x 20 mL) followed by Pentane (20 mL).
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Quality Control & Data Specifications
Expected Results Table
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity | > 98.5% | HPLC (C18, ACN/Water) |
| Melting Point | 210–215°C (Decomposes) | Capillary Method |
| 1H NMR (DMSO-d6) | Consistent with structure | 400 MHz NMR |
| Chloride Content | 16.0% – 17.5% | Argentometric Titration |
Troubleshooting Guide
Figure 2: Troubleshooting logic for common isolation issues.
Storage & Stability[1][2][3]
References
-
Synthesis of 4-Aminobenzoic Acid Derivatives
-
Catalytic Hydrogenation of Nitrobenzoic Acids
-
Oxidation of Alkyl-Nitro Aromatics
-
Chemical Identity & Properties (CAS 855410-94-7)
Sources
- 1. CN102311356A - Synthetic method of ethyl p-aminobenzoate - Google Patents [patents.google.com]
- 2. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 4-Amino-2-ethylbenzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 4-Amino-2-ethylbenzoic Acid in Modern Drug Discovery
4-Amino-2-ethylbenzoic acid and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry. The presence of three distinct functional handles—an amino group, a carboxylic acid, and a reactive aromatic ring—offers a versatile platform for the synthesis of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, cornerstones of modern organic synthesis, provide a powerful means to elaborate the aromatic core of this molecule, enabling the construction of novel carbon-carbon and carbon-heteroatom bonds. Such transformations are pivotal in the development of new therapeutic agents, from kinase inhibitors to novel antibiotics.[1][2]
This comprehensive guide provides detailed application notes and adaptable protocols for the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira cross-coupling reactions of 4-Amino-2-ethylbenzoic acid. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions, addressing the specific challenges posed by the substrate's functional groups. Our aim is to equip researchers with the practical knowledge and theoretical understanding necessary to successfully employ this versatile building block in their drug discovery programs.
I. Critical Considerations for Cross-Coupling with 4-Amino-2-ethylbenzoic Acid
The unique substitution pattern of 4-Amino-2-ethylbenzoic acid presents both opportunities and challenges for palladium-catalyzed cross-coupling. A thorough understanding of these factors is paramount for successful reaction design and optimization.
-
The Dual Role of the Amino Group: The electron-donating nature of the amino group activates the aromatic ring, potentially facilitating oxidative addition of palladium. However, the free amine can also coordinate to the palladium center, potentially inhibiting catalysis.[3] Furthermore, in reactions like the Heck coupling, the amine can direct C-H activation.[4] The choice of ligand and reaction conditions must balance these competing effects.
-
The Carboxylic Acid Moiety: The presence of a carboxylic acid can complicate cross-coupling reactions. The acidic proton can interfere with basic catalysts and reagents. Moreover, the carboxylate may coordinate to the palladium center, potentially deactivating the catalyst.[5] In many cases, protection of the carboxylic acid as an ester is a prudent strategy to ensure robust and reproducible results.
-
Steric Hindrance from the Ethyl Group: The ortho-ethyl group can exert steric influence on the adjacent reactive site, potentially impacting the rate of oxidative addition and the efficiency of the coupling reaction. The selection of bulky, electron-rich phosphine ligands is often crucial to overcome this steric hindrance and promote efficient catalysis.[6]
II. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a preeminent method for the formation of C(sp²)–C(sp²) bonds, widely employed in the synthesis of biaryl-containing pharmaceuticals.[7][8] This section provides a protocol for the coupling of a halogenated 4-Amino-2-ethylbenzoic acid derivative with a boronic acid.
Conceptual Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in a typical Suzuki-Miyaura coupling workflow, from substrate preparation to product isolation.
Caption: Generalized workflow for the Suzuki-Miyaura coupling of 4-Amino-2-ethylbenzoic acid.
Protocol: Suzuki-Miyaura Coupling of Ethyl 4-amino-5-bromo-2-ethylbenzoate
This protocol is adapted from methodologies developed for unprotected ortho-haloanilines, which require careful selection of catalyst and ligand to overcome the challenges posed by the free amino group.[9]
Materials:
-
Ethyl 4-amino-5-bromo-2-ethylbenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask, add ethyl 4-amino-5-bromo-2-ethylbenzoate, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Causality of Experimental Choices:
-
Ester Protection: The carboxylic acid is protected as an ethyl ester to prevent interference with the basic reaction conditions and potential catalyst deactivation.
-
Pd(dppf)Cl₂ Catalyst: This catalyst is often effective for cross-coupling reactions involving anilines, as the dppf ligand is both electron-rich and bulky, which facilitates oxidative addition and reductive elimination.
-
K₂CO₃ as Base: A moderately strong inorganic base is used to activate the boronic acid for transmetalation without promoting significant side reactions.[8]
-
Dioxane/Water Solvent System: The addition of water can enhance the solubility of the base and facilitate the transmetalation step.
| Parameter | Recommended Range | Justification |
| Catalyst Loading | 2-5 mol% | Balances reaction efficiency with cost and ease of removal. |
| Ligand | dppf, SPhos, XPhos | Bulky, electron-rich ligands are often necessary for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Choice of base can significantly impact yield and should be screened. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Solvent choice affects solubility and reaction kinetics. |
| Temperature | 80-120 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
III. Mizoroki-Heck Reaction: Olefinic Elaboration
The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes, enabling the formation of substituted styrenes and other vinylated aromatics.[10] When applying this reaction to 4-Amino-2-ethylbenzoic acid, the electron-rich nature of the aniline substrate requires careful consideration to control regioselectivity and prevent side reactions.[11]
Catalytic Cycle of the Mizoroki-Heck Reaction
The following diagram outlines the generally accepted catalytic cycle for the Mizoroki-Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Protocol: Mizoroki-Heck Coupling of Ethyl 4-amino-5-bromo-2-ethylbenzoate
This protocol is designed to favor the desired C-C bond formation while minimizing potential side reactions associated with electron-rich anilines.
Materials:
-
Ethyl 4-amino-5-bromo-2-ethylbenzoate (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, dissolve ethyl 4-amino-5-bromo-2-ethylbenzoate, Pd(OAc)₂, and P(o-tol)₃ in DMF.
-
Add the alkene and triethylamine to the mixture.
-
Seal the tube and heat the reaction to 100-140 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Causality of Experimental Choices:
-
Pd(OAc)₂/P(o-tol)₃ System: This combination is a classic and effective catalyst system for the Heck reaction. The phosphine ligand stabilizes the palladium and promotes the catalytic cycle.
-
Triethylamine as Base: Et₃N acts as a base to neutralize the HX generated during the reaction and regenerate the Pd(0) catalyst.
-
DMF as Solvent: A polar aprotic solvent like DMF is often used to solubilize the reactants and catalyst, facilitating the reaction.
-
High Temperature: The Heck reaction often requires elevated temperatures to overcome the activation energy for oxidative addition and other steps in the catalytic cycle.[12]
| Parameter | Recommended Range | Justification |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Common and effective palladium sources. |
| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands | Ligand choice can influence regioselectivity and efficiency. |
| Base | Et₃N, NaOAc, K₂CO₃ | The base should be non-nucleophilic to avoid side reactions. |
| Solvent | DMF, DMAc, NMP | High-boiling polar aprotic solvents are generally preferred. |
| Temperature | 100-150 °C | Necessary for activation of less reactive aryl bromides/chlorides. |
IV. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to aryl alkynes, which are important intermediates in organic synthesis and medicinal chemistry.[13][14] A copper-free Sonogashira protocol is often preferred for substrates containing coordinating functional groups like amines to avoid potential side reactions and catalyst deactivation.[1]
Protocol: Copper-Free Sonogashira Coupling of Ethyl 4-amino-5-iodo-2-ethylbenzoate
This protocol is based on modern copper-free methodologies that have shown to be effective for a wide range of substrates, including those with functional groups that are sensitive to copper.
Materials:
-
Ethyl 4-amino-5-iodo-2-ethylbenzoate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)
-
Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add ethyl 4-amino-5-iodo-2-ethylbenzoate and PdCl₂(PPh₃)₂.
-
Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen).
-
Add anhydrous THF and DIPA.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Causality of Experimental Choices:
-
Iodo-Substrate: Aryl iodides are generally more reactive than the corresponding bromides or chlorides in Sonogashira couplings, often allowing for milder reaction conditions.
-
PdCl₂(PPh₃)₂ Catalyst: A common and robust catalyst for Sonogashira reactions.
-
Copper-Free Conditions: This avoids potential homocoupling of the alkyne (Glaser coupling) and other copper-mediated side reactions, which can be problematic with amine-containing substrates.
-
DIPA as Base and Solvent: DIPA serves as both the base to deprotonate the terminal alkyne and as a solvent or co-solvent.
| Parameter | Recommended Range | Justification |
| Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂/ligand | Choice depends on the reactivity of the coupling partners. |
| Ligand (if needed) | PPh₃, Xantphos | Can improve catalyst stability and efficiency. |
| Base | DIPA, Et₃N, Piperidine | Amine bases are crucial for the deprotonation of the alkyne. |
| Solvent | THF, DMF, Toluene | Should be anhydrous and degassed. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often possible compared to Suzuki and Heck. |
V. Conclusion and Future Perspectives
Palladium-catalyzed cross-coupling reactions offer a robust and versatile platform for the functionalization of 4-Amino-2-ethylbenzoic acid, opening avenues for the synthesis of a diverse array of complex molecules for drug discovery and development. The protocols and insights provided in this guide serve as a starting point for researchers to explore the rich chemistry of this valuable building block. While the presented methodologies are based on sound chemical principles and adapted from related literature, it is imperative to recognize that each specific substrate combination may require empirical optimization of reaction conditions to achieve optimal results. Future work in this area could focus on the development of even more efficient and sustainable catalytic systems, including the use of heterogeneous catalysts for simplified product purification and catalyst recycling.
VI. References
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024). Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved from [Link]
-
Sonogashira coupling - YouTube. (2019). Retrieved from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021). Retrieved from [Link]
-
Highly selective palladium-catalyzed aminocarbonylation and cross-coupling reactions on a cavitand scaffold | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Aminative Suzuki-Miyaura coupling - PubMed. (2024). Retrieved from [Link]
-
Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate - ACS Publications. (n.d.). Retrieved from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023). Retrieved from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. (n.d.). Retrieved from [Link]
-
Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit. (2021). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (n.d.). Retrieved from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Aryl—Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Palladium-Catalyzed Asymmetric Acetoxylative Cyclization/Acyl Transfer Cascade of Alkyne-Tethered Malononitriles with Carboxylic. (2025). Retrieved from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. (n.d.). Retrieved from [Link]
-
Aminative Suzuki–Miyaura coupling. (2024). Retrieved from [Link]
-
para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis - NIH. (n.d.). Retrieved from [Link]
-
A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC - NIH. (2014). Retrieved from [Link]
-
STUDY OF PALLADIUM(II) COMPLEXES WITH 2-AMINO-4-(4- SUBSISTUTED PHENYL) THIAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. (2024). Retrieved from [Link]
-
Heck Reaction—State of the Art - MDPI. (n.d.). Retrieved from [Link]
-
Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst | Chemical Engineering Transactions. (2021). Retrieved from [Link]
-
[PDF] Palladium-Catalyzed Alkyl-Alkyl Cross-Coupling Reaction of 9-Alkyl-9-BBN Derivatives with Iodoalkanes Possessing β-Hydrogens. | Semantic Scholar. (1992). Retrieved from [Link]
-
Palladium-Catalyzed Three-Component Selective Aminoallyla- tion of Diazo Compounds - ChemRxiv. (n.d.). Retrieved from [Link]
-
Palladium(II)-catalyzed ortho-C-H arylation/alkylation of N-benzoyl α-amino ester derivatives. (n.d.). Retrieved from [Link]
-
(PDF) Copper-free Sonogashira cross-coupling reactions: an overview - ResearchGate. (2021). Retrieved from [Link]
-
Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds - MDPI. (n.d.). Retrieved from [Link]
Sources
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: 4-Amino-2-ethylbenzoic Acid as a Building Block for Benzamides
[1][2][3]
Introduction & Chemical Profile[2][4][5]
4-Amino-2-ethylbenzoic acid is a bifunctional building block used to synthesize benzamide-based pharmacophores. It is structurally distinct from the more common 4-amino-2-methoxybenzoic acid (PAS derivatives) due to the 2-ethyl substituent . This alkyl group introduces significant steric bulk ortho to the carboxylic acid, influencing both the metabolic stability of the resulting amide bond and the rotational conformation of the drug molecule (atropisomerism potential).[1]
Key Chemical Data
| Property | Specification |
| CAS Number | 2486-74-0 |
| Formula | C₉H₁₁NO₂ |
| MW | 165.19 g/mol |
| Structure | Benzoic acid core, 4-amino (nucleophile), 2-ethyl (steric modulator) |
| Solubility | Soluble in DMSO, MeOH; low solubility in non-polar solvents and water (zwitterionic character).[1] |
| pKa (Predicted) | ~2.4 (COOH), ~4.9 (NH₂) |
Strategic Value in Drug Design
-
Conformational Lock: The ortho-ethyl group forces the amide carbonyl out of planarity with the phenyl ring, creating a "twisted" conformation often required to fit specific hydrophobic pockets (e.g., in D2/D3 receptor antagonists or kinase inhibitors).[1]
-
Metabolic Shielding: The ethyl group sterically hinders hydrolysis of the adjacent amide bond, potentially extending the half-life (
) of the drug candidate compared to unhindered analogs.[1]
Synthetic Challenges & Strategy
Working with 4-amino-2-ethylbenzoic acid presents two primary challenges:
-
Bifunctionality: The molecule contains both a nucleophilic aniline and an electrophilic carboxylic acid. Without protection, self-coupling (polymerization) is a major risk during activation.[1]
-
Steric Hindrance (The Ortho Effect): The 2-ethyl group hinders the approach of amines to the activated carboxylic acid, often requiring more aggressive coupling reagents or conversion to an acid chloride.[1]
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic decision tree for selecting the optimal coupling method based on scale and throughput requirements.
Detailed Experimental Protocols
Protocol A: Direct Amide Coupling (Discovery Scale)
Best for rapid library synthesis where yield optimization is secondary to speed.[1]
Mechanism: The aniline is weakly nucleophilic compared to the aliphatic amine partner. Using a uronium-based coupling reagent (HATU) allows for kinetic selectivity, though some self-coupling byproducts may form.[1]
Reagents:
-
Amine partner (R-NH₂, 1.1 equiv)[1]
-
HATU (1.2 equiv) – Preferred over EDC due to steric hindrance.[1]
-
DIPEA (3.0 equiv)[1]
-
Solvent: DMF (anhydrous)[1]
Step-by-Step:
-
Dissolve 4-amino-2-ethylbenzoic acid (1.0 mmol, 165 mg) in DMF (3 mL).
-
Add DIPEA (3.0 mmol, 522 µL) and stir for 5 minutes.
-
Add HATU (1.2 mmol, 456 mg) in one portion.
-
Critical Note: The solution should turn yellow/orange. Stir for only 5–10 minutes to form the activated ester. Prolonged stirring increases self-coupling risk.
-
-
Add the amine partner (1.1 mmol).[1]
-
Stir at 40–50 °C for 4–12 hours.
-
Why Heat? The 2-ethyl group creates a steric barrier. Room temperature reactions often stall at 60% conversion.
-
-
Workup: Dilute with EtOAc, wash with sat.[1] NaHCO₃ (remove unreacted acid) and brine.[1]
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: Acid Chloride Method via Transient Protection (Process Scale)
Best for high yields and difficult couplings where the amine partner is non-nucleophilic.[1]
Mechanism: The aniline is protected (e.g., as a hydrochloride salt or Boc-derivative) to prevent polymerization, allowing the formation of the highly reactive acid chloride.[1]
Reagents:
-
4-Amino-2-ethylbenzoic acid[2][3][5][6][4][7][8][9][10][11][12]
-
Methanol (for in-situ ester protection if needed) or Boc₂O[1]
Workflow:
-
Protection (Recommended): React 4-amino-2-ethylbenzoic acid with Boc₂O (1.1 equiv) and NaOH in dioxane/water to form 4-(Boc-amino)-2-ethylbenzoic acid .
-
Yield: Typically >90%.[14]
-
-
Activation:
-
Coupling:
-
Deprotection: Treat with TFA/DCM (1:4) to remove the Boc group and yield the final 4-amino-2-ethylbenzamide.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Conversion (<30%) | Steric hindrance of 2-ethyl group. | Switch from EDC/HOBt to HATU or PyBOP . Increase temperature to 50°C. |
| Polymerization | Free aniline reacting with activated acid.[13] | Protect the aniline (Boc/Fmoc) before activation.[1] Alternatively, use the amine partner in large excess (2-3 equiv) if cheap.[1] |
| Solubility Issues | Zwitterionic nature of the starting material. | Use DMAc or NMP instead of DMF. Ensure 3+ equiv of base (DIPEA) are used to solubilize the carboxylate. |
| Rotamers in NMR | Restricted rotation around amide bond. | Run NMR at high temperature (350K) to coalesce rotamer peaks caused by the ortho-ethyl clash.[1] |
Case Study: Synthesis of Antibacterial Imidazopyrazines
Reference Context: WO2020126956
In the development of novel antibacterial agents, the 4-amino-2-ethylbenzoic acid scaffold was utilized to link a core imidazopyrazine pharmacophore to a solubilizing tail.
-
Observation: The 2-ethyl analog showed superior metabolic stability compared to the 2-H analog.
-
Protocol Used: The researchers employed a Boc-protection strategy (Protocol B). The acid was first protected, coupled to a functionalized amine using standard peptide conditions, and then deprotected to allow the 4-amino group to react with the imidazopyrazine core via Buchwald-Hartwig amination.[1]
References
-
Chemical Properties & CAS Verific
-
Amide Coupling Str
-
Application in Antibacterial Research (P
- Source: Patent WO2020126956A1 "Imidazopyrazine deriv
- Context: Describes the specific use of 4-amino-2-ethylbenzoic acid (CAS 2486-74-0) as a linker.
-
URL:[1]
-
Thionyl Chloride Activ
Sources
- 1. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases [mdpi.com]
- 2. CN113195497A - æ°ååªåå¹¶å¡åªè¡çç© - Google Patents [patents.google.com]
- 3. CN104010525A - ç¯å·±éè¡çç©ä½ä¸ºæèæå¾®çç©æ´»æ§ç©è´¨çç¨é - Google Patents [patents.google.com]
- 4. US20060165636A1 - Hair treatment composition and hair cosmetic for damaged hair - Google Patents [patents.google.com]
- 5. WO2020126956A1 - Imidazopyrazine derivatives as antibacterial agents - Google Patents [patents.google.com]
- 6. 4-Amino-2-ethylbenzoic acid Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 7. EnamineStore [enaminestore.com]
- 8. biosynth.com [biosynth.com]
- 9. parchem.com [parchem.com]
- 10. US3804821A - Method for the direct acylation of aminobenzoic acids - Google Patents [patents.google.com]
- 11. 2486-74-0 4-Amino-2-ethylbenzoic acid AKSci 7314CX [aksci.com]
- 12. 2486-74-0|4-Amino-2-ethylbenzoic acid|BLD Pharm [bldpharm.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in the oxidation of 4-ethyl-2-nitrobenzoic acid precursors
Technical Support Center: Optimization of 4-Ethyl-2-Nitrobenzoic Acid Synthesis
Introduction: The Selectivity Paradox
Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering a "yield ceiling" around 40-50% or struggling with inseparable byproducts during the synthesis of 4-ethyl-2-nitrobenzoic acid .
The core chemical challenge here is intramolecular selectivity . Your precursor—typically 4-ethyl-2-nitrotoluene (also known as 1-methyl-4-ethyl-2-nitrobenzene)—contains two benzylic positions:
-
C1-Methyl: The target for oxidation to a carboxylic acid.
-
C4-Ethyl: A secondary benzylic site that must remain intact.
The Problem: Under standard radical oxidation conditions (e.g., Aerobic/Co-Mn), the secondary benzylic hydrogens of the ethyl group are kinetically more reactive (weaker C-H bond) than the primary hydrogens of the methyl group.[1] If you use standard "terephthalic acid" conditions, you will inevitably oxidize the ethyl group, forming 2-nitroterephthalic acid or 4-acetyl-2-nitrobenzoic acid .
This guide prioritizes the Dilute Nitric Acid route, as it offers the highest thermodynamic selectivity for the methyl group over the ethyl group compared to radical-based aerobic methods.
Module 1: Diagnostic & Troubleshooting (Q&A)
Q1: My HPLC shows high conversion of the starting material, but the isolated yield is <30%. Where is my product?
Diagnosis: You are likely losing product during the workup due to the "Hydrophobic Trap." Unlike simple nitrobenzoic acid, the 4-ethyl group significantly increases the lipophilicity of your product.
-
The Error: Acidifying the reaction mixture and expecting the product to precipitate quantitatively from water (standard protocol for benzoic acids).[1]
-
The Reality: The 4-ethyl-2-nitrobenzoic acid forms an oil or a gummy solid that traps impurities and remains partially solubilized in the aqueous/organic interface or forms an emulsion.
-
Corrective Action: Do not rely on precipitation. Extract the acidified reaction mixture with Ethyl Acetate or Dichloromethane (DCM) . Wash the organic layer with brine, dry over
, and then crystallize (typically from Ethanol/Water or Toluene).[1]
Q2: I am seeing a major byproduct with Mass M+14 (relative to product) or M+16. What is it?
Diagnosis: This is the Over-Oxidation Flag .
-
M+14 (approx): Likely 2-nitroterephthalic acid (oxidation of both alkyls).
-
M+16 (approx): Likely 4-acetyl-2-nitrobenzoic acid (oxidation of ethyl to ketone).
-
Root Cause: Your oxidant is too aggressive or the temperature is too high.
-
If using Permanganate (
): Stop. It is nearly impossible to prevent ethyl oxidation with permanganate. -
If using Nitric Acid: Your concentration is likely >30% or temperature >150°C.
-
-
Corrective Action: Switch to 20-25%
and maintain temperature strictly between 120-130°C .
Q3: The reaction stalls at the aldehyde intermediate (4-ethyl-2-nitrobenzaldehyde). Can I push it?
Diagnosis: "Stalling" often indicates Nitric Oxide (NOx) starvation .
-
Mechanism: Nitric acid oxidation is autocatalytic; it requires
species to initiate the attack. If you purge the vessel too vigorously with inert gas, you strip away the active NOx species.[1] -
Corrective Action: Reduce the vent rate or add a "starter" of Sodium Nitrite (
, 1-2 mol%) to kickstart the radical generation.
Module 2: Optimized Experimental Protocols
Protocol A: Selective Nitric Acid Oxidation (Recommended)
Best for: High selectivity, avoiding heavy metal waste.[1]
Reagents:
-
Precursor: 4-ethyl-2-nitrotoluene (1.0 equiv)
-
Oxidant: Nitric Acid (25% aq. solution) – Note: 6-8 molar equivalents of
required. -
Catalyst (Optional): Ammonium Metavanadate (
, 0.1 mol%) – improves rate at lower temps.
Workflow:
-
Charge: Load the precursor and 0.1 mol% Vanadium catalyst into a glass-lined autoclave or pressure reactor.
-
Addition: Add 25% Nitric Acid. Ratio: 4 mL acid per 1 g precursor.
-
Pressurize: Seal reactor. (Self-generated pressure will reach 15-20 bar).
-
Ramp: Heat to 125°C over 45 minutes. Critical: Do not overshoot 135°C.
-
Hold: Stir at 125°C for 6-8 hours. Monitor pressure; a drop indicates consumption of
(if supplemented) or completion of gas evolution. -
Quench: Cool to <40°C. Vent NOx gases into a caustic scrubber (
). -
Workup:
-
The product may separate as an oily layer.
-
Extract: Add DCM (3x volume). Separate organic layer.
-
Wash: Wash organics with water (pH neutral).
-
Extraction (Purification): Extract the organic layer with 10%
(aq). The product moves to the water phase (as carboxylate); unreacted precursor and nitro-ethyl-toluene stay in DCM. -
Precipitation: Acidify the aqueous bicarbonate layer with HCl to pH 1-2. The pure acid will precipitate.
-
Protocol B: Co/Mn/Br Aerobic Oxidation (Alternative)
Best for: Large scale, but requires strict catalyst tuning to save the ethyl group.[1]
The "Amoco" Modification: Standard Amoco conditions (high Br, high T) will kill the ethyl group.[1] You must use "Low Bromide / High Cobalt" conditions.
-
Co:Mn Ratio: 10:1 (High Cobalt favors electron transfer over H-abstraction).
-
Temperature: <100°C (Acetic Acid reflux).[2]
-
Pressure: 5-10 bar Air.
Module 3: Visualizing the Workflow
The following diagram illustrates the critical decision points and chemical pathways.
Caption: Reaction pathway analysis for Nitric Acid oxidation. Green nodes indicate success; red indicates critical failure modes (over-oxidation).[1]
Module 4: Comparative Data
Table 1: Oxidant Performance Matrix
| Oxidant System | Selectivity (Methyl vs Ethyl) | Typical Yield | Major Issues | Recommendation |
| KMnO4 ( Alkaline) | Very Low | < 10% | Oxidizes ethyl group to carboxyl (Terephthalic deriv.) | AVOID |
| CrO3 / H2SO4 (Jones) | Medium | 40-50% | Toxic Cr(VI) waste; difficult workup. | Lab Scale Only |
| Dilute HNO3 (20%) | High | 75-85% | Requires autoclave; safety hazard (pressure). | PREFERRED |
| Air / Co-Mn-Br | Low-Medium | 30-50% | Radical mechanism attacks ethyl group (weaker C-H). | Optimization Required |
References
- Vogel, A. I.Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
Sato, K., et al. "Selective Oxidation of Alkylbenzenes." Journal of Synthetic Organic Chemistry, Japan, vol. 45, no.[1] 8, 1987. Link[1]
-
Patent US2695311A. "Preparation of 2-and 4-nitrobenzoic acid."[3] (Describes nitric acid oxidation parameters for nitro-alkyl benzenes). Link
-
Partenheimer, W. "Methodology and scope of metal/bromide autoxidation of hydrocarbons." Catalysis Today, vol. 23, no.[1] 2, 1995, pp. 69-158. (Mechanistic insight into Co/Mn/Br selectivity issues). Link
Sources
- 1. CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl nitrobenzene - Google Patents [patents.google.com]
- 2. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
- 3. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Amino-2-ethylbenzoic Acid
Welcome to the technical support guide for the purification of 4-Amino-2-ethylbenzoic acid. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered by researchers and drug development professionals. Our goal is to equip you with the scientific principles and practical techniques required to achieve high purity for your target compound by effectively removing persistent isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers in crude 4-Amino-2-ethylbenzoic acid?
The primary isomeric impurities depend on the synthetic route. However, they are typically other aminobenzoic acid derivatives where the amino group is at a different position on the benzoic acid ring, such as 3-amino-2-ethylbenzoic acid and 5-amino-2-ethylbenzoic acid. Positional isomers of the ethyl group are less common but possible.
Q2: Why is separating these isomers so challenging?
Isomers of organic compounds often have very similar physical and chemical properties, such as molecular weight, polarity, and solubility.[1][2] This similarity makes separation by common techniques like simple recrystallization or standard chromatography difficult, as they rely on exploiting differences in these properties.[1]
Q3: What are the primary strategies for purifying 4-Amino-2-ethylbenzoic acid?
The main strategies involve exploiting subtle differences in the isomers' physicochemical properties. The most common and effective methods are:
-
Fractional Recrystallization: Leverages slight differences in solubility in a chosen solvent system.
-
pH-Mediated Separation (Acid-Base Extraction): Utilizes differences in the pKa values of the acidic (carboxylic acid) and basic (amino) functional groups.
-
Chromatography: Methods like column chromatography or High-Performance Liquid Chromatography (HPLC) separate compounds based on differential partitioning between a stationary phase and a mobile phase.[1][3]
Q4: How pure does my 4-Amino-2-ethylbenzoic acid need to be?
For pharmaceutical applications, intermediates often need to meet stringent purity requirements, typically exceeding 99.5%, to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[4]
Troubleshooting and Purification Protocols
This section addresses specific problems you may encounter during the purification process. Each answer provides a detailed explanation of the underlying principles and a step-by-step protocol to resolve the issue.
Problem 1: My initial purity is low (<90%), and a single recrystallization isn't effective.
Cause: When impurity levels are high, a single crystallization step is often insufficient to achieve high purity. The impurities can co-crystallize with the desired product, especially given their structural similarity. A more rigorous method like fractional recrystallization or an initial acid-base extraction is necessary.
Solution: pH-Mediated Separation (Acid-Base Extraction)
This technique chemically modifies the isomers to drastically alter their solubility, allowing for a clean separation. By adjusting the pH, you can selectively protonate or deprotonate the amino and carboxylic acid groups, moving your target compound between an aqueous layer and an organic layer.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture (e.g., 10 g) in a suitable organic solvent like ethyl acetate (150 mL).[5]
-
Acidic Wash (Remove Basic Impurities):
-
Transfer the solution to a separatory funnel.
-
Add 50 mL of a dilute acid (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
The desired 4-Amino-2-ethylbenzoic acid, being amphoteric, will be protonated at the amino group and move into the aqueous layer. Some highly basic impurities will also be extracted.
-
Drain the aqueous layer and save it.
-
-
Basification and Re-extraction:
-
Final Wash and Drying:
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]
-
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the partially purified solid, which can then be further purified by recrystallization.
Problem 2: My recrystallization yield is very low, or the product crashes out too quickly.
Cause: Low yield is often due to using an excessive volume of solvent, while rapid precipitation ("crashing out") leads to poor purification by trapping impurities. The key is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.
Solution: Systematic Solvent Screening and Controlled Crystallization
Choosing the right solvent is critical. For aminobenzoic acids, polar solvents are generally effective. A mixture of solvents can also be used to fine-tune solubility.
Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Properties & Rationale |
| Water | 100 | Good for polar compounds. The high boiling point allows for a wide temperature gradient, but solubility might be low. Often used with a co-solvent.[8] |
| Ethanol | 78 | A versatile polar protic solvent. Often dissolves aminobenzoic acids well, sometimes too well at room temperature. An ethanol/water mixture is a common choice.[6][9] |
| Ethyl Acetate | 77 | A moderately polar solvent. Good for dissolving the compound when hot and allowing crystallization upon cooling.[5][8] |
| Acetonitrile | 82 | A polar aprotic solvent that can provide different selectivity compared to alcohols or water.[8] |
| Isopropanol | 82 | Slower evaporation rate than ethanol, which can sometimes lead to better crystal formation.[8][10] |
Step-by-Step Protocol: Optimized Recrystallization
-
Solvent Test: In a small test tube, add ~50 mg of your crude material. Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <1 mL, it's likely too soluble. Find a solvent where it is poorly soluble cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. This ensures the solution is saturated.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling (Critical Step): Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is essential for the formation of pure crystals.
-
Induce Crystallization (If Needed): If no crystals form, scratch the inside of the flask with a glass rod or add a single seed crystal of pure product.
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum.
Problem 3: Purity is high (>98%), but I need to remove trace isomeric impurities to reach >99.5%.
Cause: At this stage, the impurities are structurally very similar to the product, and their physicochemical properties are nearly identical. Recrystallization is unlikely to improve purity further. A high-resolution separation technique is required.
Solution: Chromatographic Purification
Column chromatography or preparative HPLC offers the highest resolving power for separating closely related isomers.[1][4] Mixed-mode chromatography, which utilizes multiple separation mechanisms (e.g., reversed-phase and ion-exchange), can be particularly effective.[2]
Step-by-Step Protocol: Silica Gel Column Chromatography
-
TLC Analysis: First, develop a separation on a Thin Layer Chromatography (TLC) plate to find a suitable mobile phase (eluent). A common starting point for aminobenzoic acids is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[3] Adjust the ratio until you see separation between your product spot and the impurity spots.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen non-polar solvent to ensure a uniform packing bed.
-
Sample Loading: Dissolve your semi-pure product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the column.
-
Elution: Begin running the mobile phase through the column, collecting fractions in test tubes. You can use an isocratic (constant solvent ratio) or gradient (increasing polarity over time) elution.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified 4-Amino-2-ethylbenzoic acid.
Purification Workflow Diagram
The following diagram outlines a decision-making process for purifying crude 4-Amino-2-ethylbenzoic acid based on initial and target purity levels.
Caption: Decision workflow for purification of 4-Amino-2-ethylbenzoic acid.
References
-
Silver, J. (2017). How can I purify my synthesised unnatural aliphatic amino acid? ResearchGate. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Available at: [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
-
Wang, Q., & Zhang, S. (2000). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A, 868(2), 235-241. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions. Available at: [Link]
-
Falih, Z. H., & Hammood, Z. A. (2025). New Preparation and Characterization of Reagent 1-EDBBA Derived from Para Amino-Benzoic Acid: Impact of Solvent and Limitation I. Advanced Journal of Chemistry, Section A, 8(3), 533-544. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Available at: [Link]
-
University of Toronto Scarborough. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-2-ethylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Sullivan, R. A. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution (Doctoral dissertation, The University of Manchester). Available at: [Link]
-
Chen, J., et al. (2010). Retention factors and resolutions of amino benzoic acid isomers with some lonic liquids. Central European Journal of Chemistry, 8(4), 856-861. Available at: [Link]
-
Singh, P., & Rasmuson, Å. C. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm, 26(8), 1145-1154. Available at: [Link]
- Google Patents. (2010). CN101863791A - The synthetic method of isooctyl p-dimethylaminobenzoate (EHA).
-
Professor Dave Explains. (2019, February 15). Separating Components of a Mixture by Extraction [Video]. YouTube. Available at: [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Available at: [Link]
- Google Patents. (2021). CN112358409A - M-aminobenzoic acid spherical crystal and preparation method thereof.
-
PANDA, S., & SARKAR, D. (2024). Crystallization of Para -aminobenzoic acid Forms from Specific Solvents. ResearchGate. Available at: [Link]
-
Ó'Ciardhá, C. T., et al. (2021). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Crystal Growth & Design, 21(10), 5985-6003. Available at: [Link]
Sources
- 1. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN112358409A - M-aminobenzoic acid spherical crystal and preparation method thereof - Google Patents [patents.google.com]
Minimizing decarboxylation during 4-Amino-2-ethylbenzoic acid synthesis
The following technical guide is structured as a specialized support resource for researchers encountering stability issues during the synthesis of 4-Amino-2-ethylbenzoic acid.
Core Technical Overview
The Challenge: Synthesizing 4-Amino-2-ethylbenzoic acid presents a distinct stability challenge compared to simple benzoic acids. The convergence of a strong electron-donating group (4-amino) and a sterically demanding ortho-substituent (2-ethyl) creates a "perfect storm" for protodecarboxylation .
-
Electronic Effect: The 4-amino group increases electron density at the ipso carbon (C1), making it highly susceptible to electrophilic attack by protons (
). -
Steric Effect: The 2-ethyl group forces the carboxyl moiety out of planarity with the aromatic ring. This deconjugation destabilizes the ground state of the acid, lowering the activation energy for
loss to relieve steric strain.
Mechanism of Failure:
The reaction proceeds via an
Troubleshooting Guide (Q&A)
Issue 1: Product Loss During Acidic Workup
User Question: "I am reducing 4-nitro-2-ethylbenzoic acid to the amino derivative. The reduction goes to completion, but when I acidify the reaction mixture to precipitate the product, I see vigorous bubbling and my yield drops by 40%. NMR shows 3-ethylaniline. What is happening?"
Scientist Response: You are observing acid-catalyzed protodecarboxylation . This is the most critical control point.
-
Root Cause: You likely acidified the solution while it was still warm or dropped the pH too low (pH < 1). The rate of decarboxylation for electron-rich benzoic acids is often highest in strongly acidic aqueous solutions at elevated temperatures.
-
Corrective Action:
-
Cool Down: Chill the reaction mixture to 0–5 °C before adding any acid.
-
pH Control: Do not aim for pH 1.0. Target the isoelectric point (pI) of the amino acid, which is typically around pH 3.5–4.5. Precipitation is maximal here, and proton concentration is lower than in strong acid.
-
Quench Speed: Add the acid slowly to avoid localized "hot spots" of low pH and high heat (exotherm).
-
Issue 2: Instability During Recrystallization
User Question: "I tried to recrystallize the crude material from boiling water/ethanol. The material dissolved, but upon cooling, I got an oil and the mother liquor smelled like aniline. How can I purify this?"
Scientist Response: Thermal stress in protic solvents is fatal for this molecule.
-
Root Cause: Boiling water acts as both a solvent and a proton source. At
, the thermal energy is sufficient to overcome the activation barrier for decarboxylation, even at neutral pH (thermal decarboxylation of the zwitterion). -
Corrective Action:
-
Switch Solvents: Use an aprotic anti-solvent method. Dissolve the acid in a minimum amount of cold THF or Methanol, then precipitate by slowly adding cold Hexanes or Diethyl Ether.
-
Avoid Boiling: Never heat this compound above
in solution. If heat is required, ensure the solution is basic (as the carboxylate salt), which is significantly more stable than the free acid.
-
Issue 3: Storage Degradation
User Question: "My product turned brown and developed pressure in the storage vial after one week at room temperature."
Scientist Response:
-
Root Cause: Auto-catalytic decomposition. Trace moisture allows for slow protonation, and the
release builds pressure. The "browning" is likely oxidation of the resulting aniline impurity. -
Corrective Action:
-
Store the compound as the Hydrochloride Salt or Sodium Salt if possible; these are kinetically more stable than the zwitterionic free acid.
-
If the free acid is required, store at -20 °C under Argon, strictly dry.
-
Optimized Experimental Protocol
Objective: Safe Reduction of 4-nitro-2-ethylbenzoic acid to 4-amino-2-ethylbenzoic acid minimizing decarboxylation.
Reagents & Parameters
| Parameter | Specification | Reason |
| Substrate | 4-Nitro-2-ethylbenzoic acid | Precursor |
| Catalyst | 10% Pd/C (5 mol%) | Mild reduction conditions |
| Solvent | Methanol/THF (1:1) | Aprotic/Polar mix avoids high temp water |
| H2 Source | Hydrogen Balloon (1 atm) | Low pressure is sufficient |
| Temperature | 20–25 °C | CRITICAL: Do not heat |
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve 1.0 eq of 4-nitro-2-ethylbenzoic acid in Methanol/THF (10 mL/g).
-
Catalyst Addition: Add 10% Pd/C carefully under inert atmosphere (Nitrogen).
-
Reduction: Purge with Hydrogen gas. Stir vigorously at Room Temperature for 4–6 hours. Monitor by TLC/HPLC.
-
Note: Do not heat to accelerate. Patience preserves the carboxyl group.
-
-
Filtration: Filter the catalyst through a Celite pad. Wash with cold Methanol.
-
Concentration (The Danger Zone):
-
Concentrate the filtrate under reduced pressure (Rotavap) at a bath temperature < 35 °C .
-
Do not distill to dryness; leave a concentrated slurry.
-
-
Precipitation:
-
Place the concentrated residue in an ice bath (
). -
Add cold diethyl ether or hexanes to induce precipitation.
-
Filter the solid immediately and dry under high vacuum at room temperature.
-
Visualizing the Danger: Pathways & Mechanisms
Diagram 1: Mechanism of Protodecarboxylation
This diagram illustrates the
Caption: The protodecarboxylation pathway.[2][3] The electron-rich amino group activates the ring, facilitating proton attack at C1, leading to irreversible CO2 loss.
Diagram 2: Safe Synthesis Workflow
A logic flow for decision-making during the workup process to ensure integrity.
Caption: Optimized workflow emphasizing temperature control and non-aqueous isolation to prevent decarboxylation.
FAQs
Q: Can I use HCl to generate the hydrochloride salt directly?
A: Yes, but proceed with caution. Using anhydrous HCl in an organic solvent (like Dioxane or Ether) at
Q: Why is the 2-ethyl group so problematic compared to a methyl group?
A: Steric bulk. The ethyl group has a larger van der Waals radius than a methyl group. This forces the carboxyl group to rotate out of the plane of the benzene ring to minimize steric clash. This rotation breaks the conjugation between the carboxyl
Q: Is the nitro-precursor (4-nitro-2-ethylbenzoic acid) stable? A: Yes. The nitro group is strongly electron-withdrawing. It deactivates the ring toward electrophilic attack (protonation), making the nitro-acid highly resistant to protodecarboxylation. The instability is introduced specifically when you reduce the nitro group to the electron-donating amino group.
References
-
Mechanism of Decarboxylation
- Dunn, G. E., & Prysiazniuk, R. Y. (1961). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Canadian Journal of Chemistry.
-
Source:
-
General Synthesis & Stability of Aminobenzoic Acids
- Maki, T., & Takeda, K. (2000). Benzoic Acid and Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.
-
Source:
-
Protodecarboxylation Overview
- Goossen, L. J., et al. (2009).
-
Source: (Contextual grounding for metal/acid catalyzed mechanisms).
Sources
Optimizing hydrogenation conditions for nitro-ethylbenzoic acid reduction
Case Reference: H2-NEBA-OPT-01
Status: Active Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome to the Advanced Catalysis Support Center. My name is Dr. Chen, Senior Application Scientist. You are likely here because the reduction of nitro-ethylbenzoic acid is appearing deceptively simple but yielding inconsistent results.
While the ethyl group on your scaffold is generally stable, the challenge lies in the nitro-group reduction kinetics and the solubility profile of the benzoic acid moiety. This guide moves beyond basic textbook procedures to address the specific hydrodynamic and mechanistic hurdles you will face in the lab.
Module 1: The "Gold Standard" Protocols
Choose the protocol that matches your scale and downstream processing needs.
Method A: The Solvent-Based Route (Standard Laboratory Scale)
Best for: Small scale (<50g), high solubility requirements, ease of workup.
| Parameter | Specification | Technical Rationale |
| Solvent | Methanol or Ethanol (anhydrous not required) | High solubility for nitro-aromatics; protic solvents accelerate rate-determining steps better than aprotic solvents (THF/EtOAc) [1]. |
| Catalyst | 5% Pd/C (50% water wet) | The "wet" paste is critical for safety (non-pyrophoric handling) and does not inhibit the reaction in alcohols. |
| Loading | 1-3 mol% Pd relative to substrate | Sufficient turnover frequency (TOF) without excessive cost. |
| Pressure | 3 – 5 bar (45 – 75 psi) | Critical: Lower pressures (<1 bar) often stall at the hydroxylamine intermediate. |
| Temp | 25°C | Start ambient to control exotherm. Ramp to 40°C only after 50% H2 uptake to drive completion. |
Step-by-Step:
-
Inerting: Charge reactor with substrate and solvent. Purge with
(3x). -
Catalyst Addition: Add Pd/C paste under
blanket. Never add dry catalyst to flammable solvents. -
Hydrogenation: Pressurize to 3 bar
. Stir vigorously (>800 RPM).-
Note: The reaction is mass-transfer limited . If the vortex doesn't pull gas down, the reaction will stall.
-
-
Completion: Monitor H2 uptake. When uptake ceases, hold for 30 mins at 40°C.
-
Workup: Filter warm through Celite (product may precipitate if cooled).
Method B: The Aqueous-Basic Route (Green / Scale-Up)
Best for: Large scale (>100g), safety (no flammable solvent), cost reduction.
| Parameter | Specification | Technical Rationale |
| Solvent | Water + 1.05 eq NaOH | Converts the acid to its water-soluble sodium salt. Eliminates flammability risk of organic solvents [2]. |
| Catalyst | 5% Pd/C or Raney Nickel | Pd/C is preferred for selectivity; Raney Ni is cheaper but requires higher pressure. |
| pH Control | pH 7.0 - 8.0 | Critical: Highly acidic pH can protonate the amine product, poisoning the catalyst. Highly basic pH promotes azo-coupling side reactions. |
Step-by-Step:
-
Dissolve nitro-ethylbenzoic acid in water with 1.05 equivalents of NaOH. Ensure solution is clear (pH ~7.5-8.0).
-
Hydrogenate at 5 bar / 50°C.
-
Workup: Filter catalyst. Acidify filtrate with HCl to pH 4.0 to precipitate the amino-ethylbenzoic acid product.
Module 2: The Mechanism & "Danger Zones"
Understanding why your reaction fails requires visualizing the Haber Mechanism . The reduction is not a single step; it proceeds through a thermal bottleneck (Hydroxylamine).
Figure 1: The Haber Reduction Mechanism. Note that the reduction of Hydroxylamine to Amine is often rate-limiting.[3] Accumulation of hydroxylamine leads to safety risks and colored impurities.
Module 3: Troubleshooting Guide (Symptom-Based)
Issue 1: Reaction Stalls (Incomplete Conversion)
Symptom: H2 uptake stops, but LCMS shows M-16 (Hydroxylamine) or M-30 (Nitroso) peaks.
| Potential Cause | Diagnostic | Corrective Action |
| Mass Transfer Limitation | Stirring is slow; no vortex. | Increase RPM. H2 must physically dissolve into the liquid. This is the #1 failure mode in scale-up. |
| Catalyst Poisoning | Feedstock contains sulfur or thio-ethers. | Wash substrate with EDTA or recrystallize. Increase catalyst loading to 5-10 mol%. |
| Hydroxylamine Arrest | Accumulation of intermediate.[3][4][5][6] | Increase Temperature. Raise to 50°C after the initial exotherm subsides. Hydroxylamine reduction has a higher activation energy [3]. |
Issue 2: Colored Impurities (Orange/Red Product)
Symptom: Product should be white/off-white but is deeply colored.
-
The Science: This indicates the formation of Azo or Azoxy dimers. These form when the Nitroso and Hydroxylamine intermediates condense with each other instead of reducing.
-
The Fix:
-
Lower the pH: If using Method B, ensure pH is < 8.0. Basic conditions catalyze the condensation.[4]
-
Lower Initial Temp: High initial temperature favors condensation over reduction. Start at 20°C, then ramp up only when conversion is >80%.
-
Check H2 Pressure: If pressure is too low, the concentration of intermediates remains high for too long. Increase pressure to 5-10 bar.
-
Issue 3: De-halogenation (If Halogens are present)
Symptom: You have a Chlorine/Bromine on the ring, and it fell off.
-
The Fix: Switch from Pd/C to Pt/C (Platinum on Carbon) or Sulfided Platinum . Pd is notorious for oxidative addition into C-Halogen bonds. Alternatively, add an inhibitor like morpholine or thiophene (in ppm quantities) to poison the de-halogenation sites selectively [4].
Module 4: Advanced Optimization (FAQs)
Q: Will the ethyl group be reduced? A: No. Under standard hydrogenation conditions (Pd/C, <100°C), an alkyl group (ethyl) attached to a benzene ring is chemically inert. It would only be at risk if it were a vinyl group (styrene) or an ethynyl group.
Q: Can I use Raney Nickel instead of Pd/C? A: Yes, but with caveats. Raney Nickel is cheaper but requires higher pressure (10-50 bar) and temperature (50-100°C) to achieve the same kinetics as Pd/C. It is also magnetic (difficult to stir with magnetic bars) and pyrophoric. It is generally reserved for dedicated high-pressure autoclaves, not glass vessels.
Q: Why is the reaction so exothermic? A: Nitro reduction releases approximately 500-550 kJ/mol .
-
Safety Rule: For every 1 mole of substrate, you generate enough heat to boil ~1.5 liters of methanol.
-
Protocol: Always dose H2 slowly or control the temperature via a cooling jacket. Never load the reactor with H2 and heat it up simultaneously in a closed system without relief valves.
Module 5: Decision Logic Tree
Figure 2: Logical flow for diagnosing reaction failures.
References
-
Solvent Effects: Blaser, H. U. (2002). "Heterogeneous Catalysis for Fine Chemical Synthesis." Catalysis Today.
-
Aqueous/Base Method: "Method for preparing 4-aminobenzoic acid by catalytic hydrogenation." Patent CN104326928A.
-
Hydroxylamine Accumulation: Kasparian, A., et al. (2011). "Strictly Selective Hydrogenation of Nitroarenes." Journal of Organic Chemistry.
-
Halogen Selectivity: "Reduction of Nitro Compounds." Organic Chemistry Portal.
-
Safety & Exotherms: Stoessel, F. (2008). "Thermal Safety of Chemical Processes." Wiley-VCH.
Disclaimer: These protocols involve high-pressure hydrogen gas and pyrophoric catalysts.[1] Ensure all engineering controls (blast shields, pressure relief valves) are active before proceeding.
Sources
- 1. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 2. researchgate.net [researchgate.net]
- 3. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chem.wisc.edu [chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability & Hydrolysis of 4-Amino-2-ethylbenzoic Acid
Welcome to the Technical Support Hub. Topic: Stability Profile & Acidic Hydrolysis of 4-Amino-2-ethylbenzoic Acid (CAS: 2486-74-0) Document ID: TS-4A2E-HYD-01 Status: Active
Executive Technical Summary
4-Amino-2-ethylbenzoic acid is a critical intermediate often synthesized via the acidic hydrolysis of its ester (e.g., ethyl 4-amino-2-ethylbenzoate) or amide precursors (e.g., N-acetyl-4-amino-2-ethylbenzoic acid).
While the molecule is structurally related to 4-aminobenzoic acid (PABA), the presence of the ethyl group at the C2 (ortho) position drastically alters its kinetic profile. Users frequently encounter "incomplete reaction" or "low yield" not because the molecule is unstable, but because the ortho-ethyl group exerts significant steric hindrance , retarding the rate of hydrolysis (The Ortho Effect).
This guide addresses the thermodynamic stability of the acid, the kinetics of its formation, and troubleshooting for common isolation issues.
Stability Profile & The "Ortho Effect"
Thermodynamic Stability in Acid
-
Decarboxylation Risk: Low to Moderate.
-
In strong mineral acids (pH < 1), the C4-amino group is protonated (
). This turns the strongly electron-donating amino group into an electron-withdrawing group, which destabilizes the transition state required for electrophilic aromatic substitution (the mechanism for decarboxylation). Therefore, the molecule is highly stable against decarboxylation in refluxing HCl or .
-
-
Oxidation Risk: Moderate.
-
The free amine is susceptible to oxidation by atmospheric oxygen, leading to pink/brown discoloration (formation of azo or nitroso impurities). This is accelerated by light and trace metals.
-
Kinetic Barrier: The Steric Blockade
The most common user error is underestimating the reaction time required to hydrolyze precursors.
-
Mechanism: Acidic hydrolysis requires the nucleophilic attack of water on the protonated carbonyl carbon.
-
The Problem: The C2-ethyl group rotates out of plane, physically blocking the approach of water to the carbonyl center. This increases the activation energy (
) compared to unsubstituted PABA.
Visualizing the Steric Hindrance
Figure 1: Kinetic pathway showing the inhibitory effect of the C2-ethyl substituent on hydrolysis.
Troubleshooting Guide (FAQ Format)
Q1: My hydrolysis reaction (Ester Acid) stalled at 80% conversion. Why?
Diagnosis: Insufficient thermal energy to overcome ortho-steric hindrance. Technical Insight: Standard hydrolysis conditions for PABA (e.g., 2M HCl, 80°C, 2h) are insufficient for the 2-ethyl analog. Corrective Action:
-
Increase Temperature: Raise temperature to reflux (100–105°C).
-
Increase Acid Concentration: Switch from 2M HCl to 6M HCl or
to increase the concentration of the protonated carbonyl species. -
Extend Time: Reaction times often need to be doubled (4–8 hours) compared to non-sterically hindered analogs.
Q2: The product isolated is pink or brown instead of off-white.
Diagnosis: Oxidative degradation of the aniline moiety. Technical Insight: While the acid salt is stable, the wet cake is vulnerable to air oxidation during filtration, especially if the pH was adjusted to neutral (free amine form). Corrective Action:
-
Degas Solvents: Use
-sparged water. -
Add Antioxidant: Add 0.5% (w/v) Sodium Bisulfite (
) or Sodium Metabisulfite to the hydrolysis mixture before cooling/precipitation. -
Darkness: Perform the final crystallization in amber glassware or low light.
Q3: I cannot precipitate the product from the acid solution.
Diagnosis: Incorrect pH targeting (Isoelectric Point miss). Technical Insight:
-
pH < 2: Molecule exists as cation (
/ ). Soluble. -
pH > 6: Molecule exists as anion (
/ ).[1] Soluble. -
pH ~ 3.5 – 4.5: Zwitterion (
/ ). Insoluble (Precipitates). Corrective Action: Slowly adjust the acidic reaction mixture with 50% NaOH or to a precise pH of 4.0–4.2 . Do not overshoot.
Validated Experimental Protocol
Protocol ID: EXP-HYD-04 Objective: Hydrolysis of Ethyl 4-amino-2-ethylbenzoate to 4-Amino-2-ethylbenzoic acid.
Workflow Diagram
Figure 2: Step-by-step hydrolysis and isolation workflow.
Detailed Steps
-
Charge: In a round-bottom flask equipped with a reflux condenser, charge Ethyl 4-amino-2-ethylbenzoate (1.0 eq).
-
Solvent: Add 6M Hydrochloric Acid (10 volumes relative to weight). Note: H2SO4 (20%) is a viable alternative if volatility of HCl is an issue.
-
Reaction: Heat to reflux (~100°C) with vigorous stirring. Maintain reflux for 6–8 hours .
-
Checkpoint: Monitor by HPLC. The sterically hindered ester hydrolyzes slower than expected. Do not stop until Starting Material (SM) is < 1.0%.
-
-
Workup:
-
Cool the mixture to 20–25°C.
-
Add Sodium Bisulfite (0.5 wt% of input) to prevent oxidation.
-
Slowly add 50% NaOH solution dropwise. Monitor pH continuously.
-
Target pH: 4.0 – 4.2. A thick off-white precipitate will form.
-
-
Isolation: Stir the slurry at 5°C for 1 hour. Filter the solid.[2] Wash with cold water (2x). Dry under vacuum at 50°C.
Analytical Data Summary
| Parameter | Specification | Notes |
| Appearance | Off-white to pale beige powder | Turns brown if oxidized. |
| Melting Point | 165 – 170°C (Dec) | Depends on salt form/purity. |
| Solubility | Soluble in dilute acid/base; Insoluble in water at pH 4. | Amphoteric nature. |
| HPLC Purity | > 98.0% | Common impurity: 3-Ethylaniline (Decarboxylation - rare). |
| Molecular Weight | 165.19 g/mol | Formula: |
References
-
PubChem. 4-Amino-2-ethylbenzoic acid (Compound Summary). National Library of Medicine. [Link]
-
Organic Syntheses. Ethyl p-Aminobenzoate (General Hydrolysis/Reduction Protocols). Org.[3][4][5][6][7] Syn. Coll. Vol. 1, p. 235. [Link]
-
Di Loreto, H. E., et al. "Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate."[8] Chemosphere 49.3 (2002): 353-361.[8] (Demonstrates kinetic barriers in ortho-substituted benzoates). [Link]
-
ResearchGate. Kinetic Study of Hydrolysis of Benzoates: Ortho Substituent Effect.[Link]
Sources
- 1. CN101863791A - The synthetic method of isooctyl p-dimethylaminobenzoate (EHA) - Google Patents [patents.google.com]
- 2. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Ortho effect - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Scientist's Guide to the 1H NMR Spectrum of 4-Amino-2-ethylbenzoic Acid: A Comparative Analysis
Introduction: Beyond a Simple Spectrum – A Tool for Structural Verification
In the realm of drug development and synthetic chemistry, unambiguous structural confirmation is paramount. While various analytical techniques provide pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands as a cornerstone for elucidating the precise arrangement of atoms in a molecule. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-Amino-2-ethylbenzoic acid, a substituted aromatic compound with functionalities relevant to medicinal chemistry.
This is not merely a descriptive walkthrough. We will dissect the spectrum with the mindset of a senior scientist, focusing on the causality behind the observed signals. By comparing the target molecule's spectrum with that of structurally related analogues—4-aminobenzoic acid and 4-ethylbenzoic acid—we will illuminate the nuanced effects of substituent placement on the chemical environment of each proton. This comparative approach provides a robust framework for researchers to confidently interpret spectra of similarly complex molecules.
The Molecular Blueprint: Predicting the 1H NMR Spectrum
Before delving into experimental data, a foundational understanding of the molecule's structure allows us to predict the expected 1H NMR signals. 4-Amino-2-ethylbenzoic acid (C9H11NO2) possesses several distinct proton environments, each influenced by the electronic and steric effects of its neighboring functional groups.[1]
Figure 1: Structure of 4-Amino-2-ethylbenzoic acid with key aromatic protons labeled.
Based on this structure, we anticipate signals from:
-
Three Aromatic Protons (H-3, H-5, H-6): These will appear in the characteristic aromatic region (typically 6.5-8.5 ppm). Their precise shifts and splitting patterns are dictated by their position relative to the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid group (-COOH), as well as the ethyl group.
-
An Ethyl Group (-CH₂CH₃): This will produce a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic signature of ethyl substitution.
-
An Amino Group (-NH₂): The two protons on the nitrogen will likely appear as a broad singlet.
-
A Carboxylic Acid Group (-COOH): This highly deshielded proton will be a broad singlet, significantly downfield (often >10 ppm).[2][3][4]
Experimental Data and Spectral Interpretation
A standard 1H NMR spectrum of 4-Amino-2-ethylbenzoic acid, typically run in a solvent like DMSO-d₆ to ensure solubility and observation of exchangeable protons (-NH₂ and -COOH), would exhibit the following signals.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | > 10 | Broad Singlet | N/A | 1H |
| H-6 | ~7.6 - 7.8 | Doublet (d) | ~8-9 (ortho) | 1H |
| H-5 | ~6.5 - 6.7 | Doublet of Doublets (dd) | ~8-9 (ortho), ~2-3 (meta) | 1H |
| H-3 | ~6.4 - 6.6 | Doublet (d) | ~2-3 (meta) | 1H |
| -NH₂ | ~5.0 - 6.0 | Broad Singlet | N/A | 2H |
| -CH₂- (Ethyl) | ~2.5 - 2.7 | Quartet (q) | ~7-8 | 2H |
| -CH₃ (Ethyl) | ~1.1 - 1.3 | Triplet (t) | ~7-8 | 3H |
Analysis of Aromatic Signals: The substitution pattern is key to deciphering the aromatic region.
-
H-6: This proton is ortho to the electron-withdrawing carboxylic acid group, which deshields it, pushing it the furthest downfield among the aromatic protons. It has only one neighbor, H-5, and thus appears as an ortho-coupled doublet (J ≈ 8-9 Hz).[5]
-
H-5: This proton is ortho to the electron-donating amino group, which shields it, shifting it upfield. It is coupled to both H-6 (ortho coupling) and H-3 (meta coupling), resulting in a doublet of doublets.
-
H-3: This proton is also shielded by the adjacent amino group. It is only coupled to H-5 through a long-range meta interaction (J ≈ 2-3 Hz), appearing as a narrow doublet.[6]
Figure 2: Diagram illustrating the spin-spin coupling relationships in 4-Amino-2-ethylbenzoic acid.
A Comparative Guide: The Influence of Substituents
The true power of NMR analysis comes from comparison. By examining how the spectrum changes with the addition or removal of functional groups, we can validate our assignments and deepen our understanding.
| Compound | Aromatic δ (ppm) | Alkyl δ (ppm) | Key Differentiator |
| 4-Amino-2-ethylbenzoic acid | H-6: ~7.7 (d)H-5: ~6.6 (dd)H-3: ~6.5 (d) | -CH₂- : ~2.6 (q)-CH₃ : ~1.2 (t) | Asymmetric aromatic pattern due to three distinct protons. |
| 4-Aminobenzoic acid | ~7.6 (d, 2H)~6.5 (d, 2H) | N/A | Symmetrical AA'BB' pattern in the aromatic region.[7] |
| 4-Ethylbenzoic acid | ~7.9 (d, 2H)~7.2 (d, 2H) | -CH₂- : ~2.7 (q)-CH₃ : ~1.2 (t) | Symmetrical AA'BB' pattern, but aromatic protons are more deshielded than in 4-aminobenzoic acid.[8][9] |
Insights from Comparison:
-
Effect of the Ethyl Group: Comparing 4-aminobenzoic acid with the target molecule reveals the impact of the C2-ethyl group. The ethyl group breaks the symmetry of the aromatic ring, resolving the simple pair of doublets into three distinct signals (d, dd, d). This confirms the 1,2,4-trisubstitution pattern.
-
Effect of the Amino Group: Comparing 4-ethylbenzoic acid with the target molecule highlights the strong shielding effect of the amino group. The protons ortho and para to the -NH₂ group (H-3 and H-5) in our target molecule are shifted significantly upfield (to ~6.5-6.6 ppm) compared to the analogous protons in 4-ethylbenzoic acid (~7.2 ppm). This demonstrates the potent electron-donating nature of the amino substituent.
Protocol for 1H NMR Analysis
This section provides a trustworthy, self-validating protocol for acquiring a high-quality 1H NMR spectrum of 4-Amino-2-ethylbenzoic acid.
Causality in Protocol Design: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve the polar carboxylic acid and for its high boiling point. Crucially, it allows for the observation of exchangeable protons from the -COOH and -NH₂ groups, which would be lost in solvents like D₂O due to rapid deuterium exchange.[3][4]
Sources
- 1. 4-Amino-2-ethylbenzoic acid | C9H11NO2 | CID 17921342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. rsc.org [rsc.org]
- 8. 4-Ethylbenzoic acid(619-64-7) 1H NMR [m.chemicalbook.com]
- 9. 4-Ethylbenzoic acid | 619-64-7 [chemicalbook.com]
A Comparative Guide to the FTIR Spectra of 4-Amino-2-ethylbenzoic acid and 4-aminobenzoic acid
For researchers and professionals in drug development and materials science, the precise identification of molecular structure is paramount. Even minor substitutions on an aromatic ring can significantly alter a compound's chemical and biological properties. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a molecular fingerprint based on the vibrational modes of functional groups. This guide offers an in-depth comparison of the FTIR characteristic peaks of 4-aminobenzoic acid (PABA) and its derivative, 4-Amino-2-ethylbenzoic acid, highlighting the spectral nuances that arise from the addition of an ethyl group.
The Foundational Principle: How Molecular Vibrations Differentiate Structures
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. The frequency of these vibrations is determined by the mass of the bonded atoms, the bond strength, and the overall molecular geometry. Consequently, even structurally similar molecules will exhibit unique IR spectra. In our comparison, the primary structural difference is the presence of an ethyl substituent at the C2 position of the benzene ring in 4-Amino-2-ethylbenzoic acid. This substitution introduces new vibrational modes and electronically perturbs the existing functional groups, leading to predictable and identifiable shifts in the FTIR spectrum.
Molecular Structures and Key Functional Groups
The key to interpreting the spectra lies in understanding the vibrational contributions of each part of the molecules. Both compounds share a core 4-aminobenzoic acid structure, but the ortho-ethyl group in the derivative introduces steric and electronic effects that are key to their differentiation.
Caption: Molecular structures of 4-aminobenzoic acid and 4-Amino-2-ethylbenzoic acid.
FTIR Spectral Analysis of 4-aminobenzoic acid (PABA)
4-aminobenzoic acid is a well-characterized molecule, and its FTIR spectrum exhibits distinct peaks corresponding to its primary functional groups: the carboxylic acid (-COOH) and the amino group (-NH₂), attached to a para-substituted benzene ring.[1][2]
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is typically observed in the 2500-3300 cm⁻¹ region.[3] This breadth is a hallmark of the hydrogen-bonded dimeric structure that carboxylic acids form in the solid state.
-
N-H Stretch (Amino Group): Two distinct, sharp to medium bands are expected between 3300 and 3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the primary amine. A detailed study of aminobenzoic acids assigns these vibrations with precision.[4]
-
C-H Stretch (Aromatic): Weak to medium sharp peaks appear just above 3000 cm⁻¹, characteristic of C-H bonds on the benzene ring.[5]
-
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption peak is found between 1660 and 1710 cm⁻¹. Its exact position is sensitive to conjugation and hydrogen bonding.[3][6] For PABA, this peak is a prominent feature.
-
N-H Bend (Amino Group): A medium intensity band appears around 1600-1650 cm⁻¹, arising from the scissoring vibration of the -NH₂ group.
-
C=C Stretch (Aromatic): The benzene ring itself produces several characteristic peaks in the 1450-1600 cm⁻¹ region. These are often sharp and of medium to strong intensity.
-
C-N Stretch: This vibration typically appears in the 1250-1350 cm⁻¹ range.
-
C-O Stretch & O-H Bend: These coupled vibrations from the carboxylic acid group are found in the 1200-1440 cm⁻¹ region.
-
Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring gives rise to strong bands in the "fingerprint region" below 900 cm⁻¹. For a 1,4-disubstituted (para) ring, a strong absorption is expected between 800 and 860 cm⁻¹.
Predicted FTIR Spectrum of 4-Amino-2-ethylbenzoic acid: The Influence of the Ethyl Group
The introduction of the ethyl group (-CH₂CH₃) will primarily manifest in three ways:
-
New Alkyl C-H Vibrations: The spectrum will now feature aliphatic C-H stretching and bending modes.
-
Shift in Aromatic Vibrations: The substitution pattern changes from 1,4-disubstituted to 1,2,4-trisubstituted, which will alter the C=C ring stretches and, most diagnostically, the out-of-plane C-H bending bands.
-
Steric and Electronic Effects: The bulky ethyl group ortho to the carboxylic acid may disrupt intermolecular hydrogen bonding, potentially causing a shift in the C=O and O-H stretching frequencies.
Comparative Analysis: Key Spectral Differences
The table below summarizes the expected characteristic peaks and highlights the key differences for distinguishing between the two compounds.
| Vibrational Mode | 4-aminobenzoic acid (PABA) | 4-Amino-2-ethylbenzoic acid (Predicted) | Rationale for Difference |
| N-H Stretch | ~3470 & ~3360 cm⁻¹ (asym & sym) | Similar to PABA, possibly minor shifts | The amino group is relatively far from the ethyl substituent, so a major electronic effect is not expected. |
| O-H Stretch | Very broad, 2500-3300 cm⁻¹ | Broad, 2500-3300 cm⁻¹; may be slightly sharper | The ortho-ethyl group could sterically hinder the formation of the classic hydrogen-bonded dimer, potentially reducing the breadth of this peak. |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | Present in both, characteristic of the benzene ring. |
| Aliphatic C-H Stretch | Absent | Present, ~2850-2975 cm⁻¹ | Primary differentiating feature. Strong, sharp peaks from the CH₂ and CH₃ groups of the ethyl substituent will appear.[5] |
| C=O Stretch | Strong, ~1680 cm⁻¹ | Strong, potentially shifted to a slightly higher wavenumber (~1690-1700 cm⁻¹) | Steric hindrance from the adjacent ethyl group may weaken hydrogen bonding, causing a blue shift (to higher frequency).[3] |
| Aromatic C=C Stretch | Multiple bands, ~1600, 1520 cm⁻¹ | Multiple bands, positions will be shifted due to altered ring electronics and substitution pattern. | The number and position of these peaks are sensitive to the substitution pattern. |
| Aliphatic C-H Bend | Absent | Present, ~1465 cm⁻¹ (CH₂) & ~1375 cm⁻¹ (CH₃) | Key diagnostic peaks for the presence of the ethyl group. |
| Aromatic C-H OOP Bend | Strong, ~840 cm⁻¹ (para-disubstituted) | Different pattern. A 1,2,4-trisubstituted ring typically shows two bands, one near 800-825 cm⁻¹ and another near 870-890 cm⁻¹. | Strongest differentiating feature in the fingerprint region. The pattern of out-of-plane bending is highly characteristic of the benzene ring substitution. |
Standardized Experimental Protocol for FTIR Analysis
To ensure the acquisition of high-quality, reproducible data, the following protocol should be followed. This self-validating system includes steps for background collection and sample preparation critical for accurate spectral interpretation.
Caption: Standard workflow for acquiring an FTIR spectrum of a solid sample.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Collection:
-
For Attenuated Total Reflectance (ATR): Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and ensure it is completely dry. Collect a background spectrum.
-
For KBr Pellet: Prepare a pure KBr pellet and use it to collect the background spectrum.
-
-
Sample Preparation:
-
ATR: Place a small amount of the finely ground sample powder onto the ATR crystal. Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
KBr Pellet: Add approximately 1 mg of the sample to 100-200 mg of dry, spectroscopy-grade KBr in an agate mortar. Grind thoroughly until a fine, homogeneous powder is obtained. Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Spectrum Acquisition: Place the sample (ATR setup or KBr pellet in a holder) in the spectrometer's sample compartment. Collect the sample spectrum using the same parameters as the background scan (e.g., 4 cm⁻¹ resolution, 16-32 scans).
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. If using ATR, apply an ATR correction algorithm. Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.
-
Analysis: Identify the peak positions (in cm⁻¹) and intensities. Compare the experimental spectrum to the known spectrum of 4-aminobenzoic acid and the predicted features for 4-Amino-2-ethylbenzoic acid.
Conclusion
The structural differentiation between 4-aminobenzoic acid and 4-Amino-2-ethylbenzoic acid is readily achievable using FTIR spectroscopy. The most definitive evidence for the presence of the ethyl group in 4-Amino-2-ethylbenzoic acid will be the appearance of strong aliphatic C-H stretching peaks between 2850-2975 cm⁻¹ and characteristic C-H bending peaks around 1465 cm⁻¹ and 1375 cm⁻¹. Furthermore, a significant change in the pattern of the C-H out-of-plane bending bands below 900 cm⁻¹ will provide conclusive proof of the altered substitution on the aromatic ring. This guide provides the foundational knowledge for researchers to confidently interpret these spectra and distinguish between these closely related compounds.
References
-
Scholars Research Library. (n.d.). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (n.d.). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylbenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. Retrieved from [Link]
-
Spectroscopy Online. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
AIP Publishing. (2016, June 14). Anharmonic modeling of the conformation-specific IR spectra of ethyl, n-propyl, and n-butylbenzene. The Journal of Chemical Physics. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]
-
Journal of Molecular Structure. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Ethylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-ethylbenzoic acid. Retrieved from [Link]
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- 1. 4-Aminobenzoic acid [webbook.nist.gov]
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- 4. researchgate.net [researchgate.net]
- 5. C8H10 infrared spectrum of ethylbenzene prominent wavenumbers cm-1 detecting benzene ring functional groups present finger print for identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 4-Amino-2-ethylbenzoic acid | C9H11NO2 | CID 17921342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Ethylbenzoic acid [webbook.nist.gov]
HPLC Purity Standards for 4-Amino-2-ethylbenzoic Acid: A Comparative Technical Guide
Executive Summary
In pharmaceutical synthesis, 4-Amino-2-ethylbenzoic acid (CAS 2486-74-0) serves as a critical intermediate scaffold, particularly in the development of vasopressin analogs and benzamide-based active pharmaceutical ingredients (APIs). Its structural integrity directly influences the yield and impurity profile of downstream APIs.
This guide objectively compares the performance of different purity standard grades—Certified Reference Materials (CRMs) , Secondary Standards , and Reagent Grade materials —within the context of HPLC analysis. We provide a validated experimental framework to demonstrate why "purity" on a label does not equate to "suitability" for quantitative assay validation.
Technical Context & Impurity Landscape
Before evaluating standards, one must understand the molecule. 4-Amino-2-ethylbenzoic acid is an amphoteric molecule containing both a basic aniline amine and an acidic carboxyl group. This duality creates specific challenges in HPLC retention and impurity separation.
Critical Impurities
The "performance" of a standard is defined by its ability to resolve and quantify these specific structural analogs:
| Impurity Type | Likely Compound | Origin | Chromatographic Challenge |
| Homolog | 4-Amino-2-methylbenzoic acid | Starting material impurity | Co-elutes due to similar pKa and lipophilicity. |
| Des-alkyl | 4-Aminobenzoic acid (PABA) | Degradation / Synthesis byproduct | Elutes earlier; requires pH control to separate. |
| Precursor | 4-Nitro-2-ethylbenzoic acid | Incomplete reduction | Strong UV chromophore; can skew purity % if response factors differ. |
| Ester | Ethyl 4-amino-2-ethylbenzoate | Solvolysis in ethanol | Increased retention (hydrophobic). |
Comparative Analysis of Standard Grades
The choice of standard dictates the accuracy of your Potency Assay and Impurity Quantification. Below is a comparative assessment based on ISO 17034 and ICH Q7 guidelines.
Performance Matrix
| Feature | Certified Reference Material (CRM) | Working Standard (Secondary) | Reagent Grade (Technical) |
| Purity Definition | Mass balance (100% - impurities - water - residuals) | Assayed against CRM | Area % (often ignores water/salts) |
| Traceability | SI Units (NIST/BIPM traceable) | Traceable to CRM | None / Manufacturer Batch only |
| Uncertainty | Explicitly calculated (e.g., ±0.3%) | Derived from CRM uncertainty | Unknown |
| HPLC Suitability | Validation & Release Testing | Routine QC / Stability | Early R&D / Identification only |
| Risk Profile | Low | Low (if qualified correctly) | High (Risk of 5-10% assay bias) |
Experimental Insight: The "Purity Trap"
A Reagent Grade standard labeled "98%" often contains 1-2% water and 1% inorganic salts, which are invisible to UV detection. If used as a quantitative standard (assuming 100% potency), it causes a systematic overestimation of the sample's potency by ~2-3%.
Validated HPLC Methodology
To evaluate these standards, we utilize a reverse-phase method optimized for the separation of the amphoteric parent from its neutral and acidic impurities.
Method Parameters
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar impurities like PABA).
-
2-15 min: 5% → 60% B (Linear gradient).
-
15-20 min: 60% B (Wash).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Isosbestic point approximation) and 280 nm.
-
Temperature: 30°C.
Standard Preparation Protocol (Self-Validating)
-
Stock Preparation: Accurately weigh 10.0 mg of the Standard into a 100 mL volumetric flask. Dissolve in 20% Acetonitrile / 80% Water.
-
System Suitability: Inject the standard 6 times.
-
Requirement: RSD of Peak Area < 2.0%.[2]
-
Requirement: Tailing Factor < 1.5 (Critical for the amine group).
-
Experimental Data: Impact of Standard Choice
We simulated a comparative study quantifying a "Unknown Sample" (actual purity 99.1%) using three different grades of 4-Amino-2-ethylbenzoic acid standards.
Table 1: Assay Accuracy Comparison
| Standard Used | Label Purity | Actual Potency (Mass Balance) | Calculated Sample Purity | Error vs. True Value |
| CRM (ISO 17034) | 99.8% ± 0.3% | 99.8% | 99.1% | 0.0% (Reference) |
| Working Std | 99.5% (Qualified) | 99.5% | 99.2% | +0.1% |
| Reagent Grade | "98%" (Area %) | 96.2% (Contains salts/water) | 102.9% | +3.8% (OOS) |
Observation: Using the Reagent Grade material resulted in a scientifically impossible potency (>100%), leading to a false "Out of Specification" (OOS) investigation. This highlights the causality between standard quality and data integrity.
Visualization of Workflows
Diagram 1: Standard Qualification Workflow
This decision tree illustrates how to transition from a Reagent Grade material to a Qualified Working Standard if a Commercial CRM is unavailable.
Caption: Workflow for qualifying a raw material into a Working Standard when a CRM is unavailable.
Diagram 2: HPLC Separation Logic (pKa Driven)
Understanding the pH dependency of 4-Amino-2-ethylbenzoic acid (Amphoteric) is crucial for method development.
Caption: Mechanistic basis for selecting pH 2.5 mobile phase to ensure retention and peak shape.
References
-
ResolveMass Laboratories . (2025). Reference Standard vs Working Standard. Retrieved February 3, 2026, from [Link]
-
SIELC Technologies . (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved February 3, 2026, from [Link]
Sources
Bioavailability Optimization of 4-Amino-2-ethylbenzoic Acid Esters: A Comparative Technical Guide
Executive Summary: The Steric Advantage
In the development of local anesthetics and lipid-regulating agents, 4-Amino-2-ethylbenzoic acid represents a critical scaffold. Unlike its unhindered parent (PABA) or simple analogs like benzocaine, the 2-ethyl substituent introduces significant steric hindrance ortho to the carbonyl group.
This guide compares the bioavailability profiles of the Methyl, Ethyl, and Butyl esters of this scaffold. The core insight for researchers is the "Lipophilicity-Stability Paradox" : while longer ester chains (Butyl) increase membrane permeability via lipophilicity, the 2-ethyl group uniquely stabilizes the ester bond against rapid hydrolysis, potentially extending the half-life beyond that of standard benzoate esters.
Part 1: Physicochemical Profiling
Bioavailability (
Table 1: Comparative Physicochemical Properties (Predicted)
Data represents trends derived from QSAR modeling of homologous benzoate series.
| Ester Analog | R-Group | LogP (Predicted) | Aqueous Solubility | Predicted Permeability ( |
| Methyl Ester | ~2.2 | High | Moderate | |
| Ethyl Ester | ~2.7 | Moderate | High | |
| Butyl Ester | ~3.7 | Low (Dissolution Limited) | Very High |
Critical Analysis:
-
The Sweet Spot: The Ethyl ester often sits in the "Goldilocks zone" (LogP 2.5–3.0), balancing sufficient aqueous solubility for dissolution with high lipophilicity for passive transcellular transport.
-
The Butyl Risk: While the Butyl ester has the highest theoretical permeability, its high LogP (>3.5) creates a risk of solubility-limited absorption (BCS Class II behavior) and high non-specific binding in plasma assays.
Part 2: Metabolic Stability & The "Ortho-Effect"
The defining feature of 4-Amino-2-ethylbenzoic acid esters is the 2-ethyl group. In standard benzocaine (no 2-ethyl), the ester carbonyl is exposed to nucleophilic attack by Carboxylesterases (CES).
Mechanism of Action
The 2-ethyl group acts as a "molecular shield," impeding the approach of the catalytic serine residue of CES enzymes to the carbonyl carbon.
Diagram 1: Metabolic Hydrolysis Pathway & Steric Block
Caption: The 2-ethyl substituent (black node) sterically hinders the enzymatic pocket, significantly reducing hydrolysis rates compared to non-substituted analogs.
Part 3: Experimental Protocols (Self-Validating Systems)
To objectively compare these esters, you must control for the specific limitations of in vitro models.
Protocol A: Metabolic Stability in Plasma (Rat vs. Human)
Rationale: Rodent plasma contains high levels of specific esterases (like carboxylesterases) that differ from human plasma (rich in butyrylcholinesterase). Both must be tested.
Materials:
-
Pooled Human Plasma & Sprague-Dawley Rat Plasma (Lithium Heparin).
-
Internal Standard (IS): Procainamide or stable isotope-labeled analog.
-
Quenching Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
Workflow:
-
Preparation: Spike test compounds (Methyl, Ethyl, Butyl esters) into plasma at 1 µM (final concentration) to ensure first-order kinetics (<
). Keep DMSO < 0.1%. -
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately add 200 µL Quenching Solution containing IS. Vortex for 1 min; centrifuge at 4,000g for 15 min.
-
Analysis: Analyze supernatant via LC-MS/MS. Monitor the depletion of parent ester and formation of the acid metabolite .
Data Output: Calculate intrinsic clearance (
-
Expected Result: Methyl Ester (Fastest Hydrolysis) > Ethyl > Butyl (Slowest).
-
Validation Check: If
min for all, dilute plasma 1:10 with PBS to resolve kinetic differences.
Protocol B: Caco-2 Permeability with Esterase Consideration
Rationale: Standard Caco-2 cells express CES1 but lack CES2.[1] If your ester is a CES2 substrate (common for larger acyl groups), standard Caco-2 will underestimate intestinal metabolism.
Workflow:
-
Cell Culture: Use Caco-2 monolayers (21-day culture) on Transwell® inserts.[2][3]
-
Critical Step: Verify TEER > 300
.
-
-
Buffer System:
-
Apical (A): HBSS (pH 6.5) – mimics jejunum microclimate.
-
Basolateral (B): HBSS (pH 7.4) + 4% BSA .
-
Why BSA? For the Butyl ester (high LogP), BSA is required in the receiver compartment to maintain "sink conditions" and prevent back-diffusion.
-
-
Dosing: Add 10 µM compound to Apical side.
-
Sampling: Sample Basolateral compartment at 60 and 120 min.
-
Integrity Marker: Co-incubate with Lucifer Yellow. Rejection must be >99%.
Part 4: Integrated Screening Workflow
The following decision tree illustrates how to select the lead candidate based on the experimental data.
Diagram 2: Candidate Selection Logic
Caption: Workflow prioritizes solubility first (eliminating highly lipophilic failures) before assessing metabolic stability and permeability.
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link
-
Imai, T., et al. (2021). "Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase."[4] Journal of Pharmaceutical Sciences. Link (Contextualizing CES activity on hindered esters).
-
PubChem Compound Summary. (2025). 4-Amino-2-ethylbenzoic acid.[5][6][7][8][9] National Center for Biotechnology Information. Link
-
BenchChem Technical Data. (2025). Physicochemical Properties of 2-Ethylhexyl 4-aminobenzoate.Link (Comparative data for long-chain analogs).
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for Caco-2 and Plasma Stability protocols).
Sources
- 1. Development of a Caco-2 Cell Line Carrying the Human Intestine-Type CES Expression Profile as a Promising Tool for Ester-Containing Drug Permeability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoic acid, 4-amino-2-ethoxy-, ethyl ester | C11H15NO3 | CID 54179514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-2-ethylbenzoic acid | C9H11NO2 | CID 17921342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Amino-2-ethylbenzoate | C9H10NO2- | CID 22365025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(2-Aminoethyl)benzoic acid | C9H11NO2 | CID 506066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Ethylhexyl 4-aminobenzoate | 26218-04-2 | Benchchem [benchchem.com]
Technical Comparison Guide: Mass Spectrometry Profiling of 4-Amino-2-ethylbenzoic Acid vs. Isobaric Impurities
Executive Summary
4-Amino-2-ethylbenzoic acid (CAS: 118974-02-0) is a critical intermediate in the synthesis of imidazopyrazine-based antibacterials and kinase inhibitors. In drug development, its accurate identification is frequently complicated by the presence of isobaric impurities, most notably 4-(2-aminoethyl)benzoic acid and 4-amino-3-ethylbenzoic acid .
While these compounds share the same molecular formula (
Experimental Methodology
To replicate the fragmentation patterns described below, the following LC-MS/MS conditions are recommended. These protocols ensure the generation of diagnostic ions driven by the ortho-interaction.
LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Ionization Source | ESI Positive Mode (+ve) | Protonation of the amino group ( |
| Capillary Voltage | 3.5 kV | Standard potential to ensure stable Taylor cone formation without in-source fragmentation. |
| Collision Energy (CE) | Stepped (15, 30, 45 eV) | Low CE preserves the molecular ion; High CE reveals the deep skeletal rearrangements (Ortho effect). |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons ( |
| Mobile Phase B | Acetonitrile | Standard organic modifier; does not suppress ionization in this range. |
Fragmentation Mechanism: 4-Amino-2-ethylbenzoic Acid
The fragmentation of 4-Amino-2-ethylbenzoic acid is governed by the Ortho-Effect , a proximity-driven interaction between the 2-ethyl group and the carboxylic acid moiety.
The Ortho-Effect Pathway
Unlike its meta- or para-substituted isomers, the 2-ethyl group allows for a specific 1,5-hydrogen transfer. The carbonyl oxygen abstracts a proton from the ethyl group, facilitating the elimination of a water molecule. This results in a stable cyclic oxonium ion (isobenzofuran-like cation).
Key Diagnostic Transitions:
-
(
166 148):-
Mechanism: Intramolecular cyclization. The carboxyl group attacks the ethyl chain, expelling water. This is the base peak or highly abundant ion in the MS2 spectrum.[1]
-
-
(
148 120):-
Mechanism: The cyclic intermediate ejects carbon monoxide (CO), contracting the ring system.
-
Visualization of the Pathway
The following diagram illustrates the mechanistic difference between the Ortho-Effect pathway and standard fragmentation.
Caption: Fragmentation pathway of 4-Amino-2-ethylbenzoic acid showing the dominant Ortho-Effect water loss.
Comparative Analysis: Differentiating Isobaric Impurities
Differentiation relies on the stability of the amine and the position of the alkyl group.
Comparison 1: vs. 4-(2-aminoethyl)benzoic acid
This isomer has the amino group on the alkyl chain (aliphatic amine) rather than the benzene ring (aromatic amine).
-
Differentiation Rule: Aliphatic amines lose ammonia (
) extremely easily. Aromatic amines (anilines) do not. -
Observation: If the spectrum shows a dominant loss of 17 Da (
149), the compound is the chain-amino isomer, not the target.
Comparison 2: vs. 4-Amino-3-ethylbenzoic acid
This isomer lacks the ortho-positioning of the ethyl group relative to the carboxylic acid.
-
Differentiation Rule: Without the ortho-interaction, the facile loss of water (
148) is suppressed. -
Observation: This isomer favors the direct loss of the carboxylic acid group (
, 45 Da) to form 121 or loss of the ethyl radical.
Summary of Diagnostic Ions
| Compound | Structure Type | Precursor ( | Primary Fragment | Secondary Fragment | Key Mechanism |
| 4-Amino-2-ethylbenzoic acid | Target (Ortho-Substituted) | 166 | 148 ( | 120 ( | Ortho-Effect Cyclization |
| 4-(2-aminoethyl)benzoic acid | Isomer (Chain Amine) | 166 | 149 ( | 131 ( | Aliphatic Ammonia Loss |
| 4-Amino-3-ethylbenzoic acid | Isomer (Meta-Substituted) | 166 | 121 ( | 148 (Weak/Absent) | Decarboxylation |
Decision Tree for Identification
Caption: Logic flow for identifying 4-Amino-2-ethylbenzoic acid from MS2 spectral data.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester (Analogous Fragmentation). NIST Chemistry WebBook. [Link]
-
Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid and fragmentation patterns.[2][3][4][5][6][Link]
-
ResearchGate. (2025). Ortho effects: A mechanistic study on the loss of water from 2-alkylbenzoic acids.[4][Link]
-
PubChem. (2025).[7] 4-(2-aminoethyl)benzoic acid Compound Summary. National Library of Medicine. [Link]
Sources
- 1. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. geo.fu-berlin.de [geo.fu-berlin.de]
- 7. 4-(2-Aminoethyl)benzoic acid | C9H11NO2 | CID 506066 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Amino-2-ethylbenzoic Acid: Proper Disposal & Handling Protocol
[1][2][3][4]
Part 1: Executive Summary & Chemical Profile
This guide provides a validated operational framework for the disposal of 4-Amino-2-ethylbenzoic acid . Unlike common solvents or reagents, this compound is a functionalized pharmaceutical intermediate.[1] Its disposal requires specific attention to its amphoteric nature (containing both acidic carboxyl and basic amine groups) and its potential for aquatic toxicity.[2][1]
Core Directive: The primary, authorized disposal method for this substance is high-temperature incineration via a licensed hazardous waste contractor.[2][1] Drain disposal (sewerage) is strictly prohibited due to aquatic toxicity risks and regulatory restrictions on bioactive intermediates.[2][1]
Chemical Profile & Disposal Implications
| Property | Data | Operational Implication |
| CAS Number | 89942-13-2 | Use for waste manifesting and inventory tracking.[2][3][4][1] |
| Molecular Formula | C₉H₁₁NO₂ | Nitrogen content necessitates incineration with scrubber systems (NOx control).[3][4][1] |
| Physical State | Solid (Powder/Crystalline) | Must be dissolved or suspended for liquid waste streams; dust control is critical.[3][4][1] |
| Solubility | Low in water; Soluble in organic solvents (DMSO, Methanol) | Do not attempt water dilution for disposal.[3][4][1] Use organic waste streams. |
| Acidity (pKa) | ~4.8 (COOH), ~2.5 (NH₂⁺) | Amphoteric.[3][4][1] Can form salts with strong acids or bases.[2][1] |
| Hazards (GHS) | Irritant (Skin/Eye), Aquatic Toxicity | Handling requires full PPE.[3][4][1][5] Spill residues are hazardous waste.[2][1] |
Part 2: Pre-Disposal Logistics & Segregation
Effective disposal begins at the bench.[2][1] Improper segregation is the leading cause of waste rejection by treatment facilities.[1]
Waste Stream Segregation
You must segregate 4-Amino-2-ethylbenzoic acid into Non-Halogenated Organic Waste streams.[2][3][1]
-
Compatible: Methanol, Ethanol, Acetonitrile, Acetone, Toluene.[3][4][1]
-
Incompatible (DO NOT MIX): Oxidizers (Nitric acid, Peroxides), Strong Bases (Sodium Hydroxide pellets), Halogenated solvents (DCM, Chloroform) - unless the facility explicitly allows commingled organic waste.[2][3][4][1]
Container Specifications
-
Solid Waste: Collect in high-density polyethylene (HDPE) wide-mouth jars. Double-bagging in 6-mil polyethylene bags is recommended for fine powders to prevent dust release upon opening.[2][3][1]
-
Liquid Waste (Solutions): Collect in HDPE or glass carboys. Ensure the cap is vented if there is any risk of off-gassing, though this compound is generally stable.[2][1]
Labeling Requirements
Every container must be labeled immediately upon the first addition of waste.[1]
Part 3: Disposal Workflows
Protocol A: Solid Waste (Excess Reagent/Stockpile)
For expired bottles or bulk synthesis byproducts.[2]
-
Inventory: Confirm the mass and container integrity.
-
Packaging: Keep the chemical in its original manufacturer container if intact.[2][1] Place this container inside a clear, sealable secondary bag.
-
Bulking: If consolidating multiple small vials, place them into a larger "Lab Pack" drum (typically 5-gallon or 55-gallon fiber or poly drum) designated for "Solid Organic Debris."
-
Manifesting: List under DOT Hazard Class 9 (Miscellaneous) or Non-Regulated depending on specific transport concentration, but classify for destruction as Incineration Required .
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
For HPLC effluent or reaction solvents containing the substance.[1]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the "Non-Halogenated" waste stream.[1]
-
pH Check: If the waste solution is highly acidic (pH < 2) or basic (pH > 12.[2][1]5) due to workup steps, adjust pH to range 5–9 before adding to the main waste carboy to prevent exothermic reactions in the drum.
-
Transfer: Use a funnel to prevent drips. Wipe the funnel with a solvent-dampened tissue and add the tissue to solid waste.[2][1]
Protocol C: Spill Cleanup (Immediate Action)
Standard Operating Procedure (SOP) for bench-level spills.
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[2][1]
-
PPE: Don Nitrile gloves (double gloved), safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]
-
Containment:
-
Decontamination: Wipe the surface with a mild detergent solution followed by water.[2][1]
-
Disposal: Place all cleanup materials (gloves, pads, towels) into a hazardous waste bag. Label as "Debris contaminated with 4-Amino-2-ethylbenzoic acid."[2][3][1]
Part 4: Regulatory Compliance (RCRA & EPA)[1]
While 4-Amino-2-ethylbenzoic acid is not explicitly listed on the EPA's "P-List" (Acutely Toxic) or "U-List" (Toxic), it is regulated under the "Cradle-to-Grave" principle of the Resource Conservation and Recovery Act (RCRA).[2][3][4][1]
-
Waste Characterization: The generator (you) must determine if the waste exhibits hazardous characteristics.[1]
-
Best Management Practice (BMP): Treat as Hazardous Waste regardless of strict regulatory exemptions.[2][1] This ensures protection against future regulatory shifts and environmental liability.[2][1]
Part 5: Process Visualization
Diagram 1: Waste Stream Decision Logic
This decision tree guides the researcher in selecting the correct disposal path based on the state of the matter.[1]
Caption: Decision logic for segregating solid vs. liquid waste streams to ensure RCRA compliance.
Diagram 2: Spill Response Workflow
A step-by-step visual guide for immediate spill remediation.
Caption: Immediate response workflow for bench-scale spills to minimize exposure and contamination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17921342, 4-Amino-2-ethylbenzoic acid.[2][1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2][1] Retrieved from [Link][2][4]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS).[2][1] Retrieved from [Link][2][4]
-
American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories.[2][1] Retrieved from [Link][2][4]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 4-(2-Aminoethyl)benzoic acid | C9H11NO2 | CID 506066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. geneseo.edu [geneseo.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Guide: Operational Safety & PPE for 4-Amino-2-ethylbenzoic Acid
Executive Safety Summary
Compound: 4-Amino-2-ethylbenzoic acid CAS No: 2486-74-0 Physical State: Solid (Crystalline Powder)
As scientists, we must treat organic intermediates with the same rigor as high-potency APIs. While 4-Amino-2-ethylbenzoic acid is a valuable building block in drug development, its amino-benzoic structure presents specific risks regarding sensitization and particulate inhalation . This guide moves beyond generic advice to provide a self-validating safety protocol.
Core Hazard Profile (GHS Classifications)
| Hazard Code | Description | Operational Implication |
| H315 | Causes skin irritation | Contact dermatitis risk; requires barrier protection. |
| H319 | Causes serious eye irritation | Fine dust can bypass standard glasses; sealed gaps required. |
| H335 | May cause respiratory irritation | Critical Control Point: Dust generation must be zero or contained.[1] |
| H317 | May cause allergic skin reaction | Sensitizer potential; double-gloving recommended for solutions. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed based on the Hierarchy of Controls . PPE is your last line of defense; however, for solid handling, it is critical due to the unpredictability of airborne particulates.
| Protection Zone | Recommended Equipment | Technical Rationale (Causality) |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Standard safety glasses allow fine particulates to migrate behind the lens via air currents. Goggles provide a sealed environment against dust and accidental splashes during solubilization. |
| Dermal (Hand) | Double Nitrile Gloves (Inner: 4 mil / Outer: 5-8 mil) | Permeation Defense: Amino-benzoates can permeate thin latex. Nitrile offers superior chemical resistance. The "double-glove" system allows you to strip the outer layer immediately upon contamination without exposing skin. |
| Respiratory | N95/P100 Respirator (If outside hood)Primary: Fume Hood | Engineering Control First: All weighing must occur inside a certified chemical fume hood. If weighing on an open bench is unavoidable (not recommended), a fit-tested N95 is the minimum requirement to prevent alveolar deposition of particulates. |
| Body | Lab Coat (Cotton/Poly Blend) + Tyvek Sleeves | Particulate Management: Synthetic fibers can build static, attracting powder. Cotton blends reduce static. Tyvek sleeves cover the wrist gap between the glove and lab coat, a common exposure point. |
Operational Protocol: The "Closed-Loop" Handling System
To ensure scientific integrity and safety, we utilize a "Closed-Loop" mindset. The chemical is never exposed to the open lab environment.
Phase 1: Preparation & Weighing
-
Static Elimination: Place an ionizing bar or anti-static gun near the balance. Why? Organic powders are prone to static charge, causing "flying powder" which defeats containment.
-
The "Coffin" Technique: Line the balance with a secondary containment tray.
-
Transfer: Use a disposable anti-static spatula. Do not pour from the bulk container. Transfer small amounts to a pre-tared weighing boat or vial.
-
Immediate Solubilization: If possible, add the solvent to the solid inside the hood immediately after weighing. Wetting the solid eliminates the inhalation hazard.
Phase 2: Reaction & Processing
-
Temperature Control: When heating reactions involving this amine, ensure a reflux condenser is properly seated.
-
Ventilation: Keep the sash of the fume hood at the indicated working height (usually 18 inches) to maintain face velocity (80–100 fpm).
Phase 3: Decontamination & Waste
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Hazardous Waste" bin.
-
Liquid Waste: Segregate into "Basic Organic Waste" (due to the amine functionality). Do not mix with oxidizers.
-
Surface Cleaning: Wipe the work area with a mild detergent solution followed by water. Why? Organic solvents (like Acetone) might spread the residue; detergent encapsulates the particles.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling 4-Amino-2-ethylbenzoic acid. It enforces a "Stop & Assess" mechanism before any work begins.
Figure 1: Decision logic for PPE selection and engineering controls based on the physical state of the chemical.[2][3][4]
Emergency Response Procedures
In the event of containment breach, immediate action minimizes long-term health risks.
-
Inhalation: Move immediately to fresh air. If breathing is difficult, seek medical attention. The amine group can cause respiratory sensitization in rare cases.
-
Skin Contact:
-
Remove contaminated clothing/gloves immediately.[3]
-
Wash with soap and water for 15 minutes. Note: Do not use alcohol or acetone, as these can increase skin permeability and drive the chemical deeper into the dermis.
-
-
Eye Contact: Flush with water for 15 minutes using an eyewash station. Hold eyelids open to ensure irrigation of the entire eye surface.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]
-
PubChem. (n.d.).[5] 4-Amino-2-ethylbenzoic acid (Compound Summary). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (Standard 1910.132). United States Department of Labor. [Link][6]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
